4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c11-6-5-10(4-3-9-6)7(12)1-2-8(13)14/h1-5H2,(H,9,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEFIOXTZYMZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356805 | |
| Record name | 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590380-54-4 | |
| Record name | 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid is a chemical compound with a molecular structure that suggests potential for further investigation in medicinal chemistry and drug development. Its bifunctional nature, incorporating both a carboxylic acid and a piperazinone moiety, presents opportunities for various chemical modifications and biological interactions. This technical guide provides a comprehensive overview of the currently available chemical properties of this compound.
Chemical Properties
While extensive experimental data for this compound is limited in publicly accessible literature, its fundamental chemical identifiers and computed properties have been compiled from established chemical databases.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 4-oxo-4-(3-oxo-1-piperazinyl)butanoic acid, γ,3-dioxo-1-piperazinebutanoic acid | PubChem[1] |
| CAS Number | 590380-54-4 | PubChem[1] |
| Molecular Formula | C₈H₁₂N₂O₄ | PubChem[1] |
| Molecular Weight | 200.19 g/mol | PubChem[1] |
| XLogP3 | -1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Note: The XLogP3 value suggests that the compound is likely to be hydrophilic. The presence of hydrogen bond donors and acceptors indicates its potential to participate in hydrogen bonding, which can influence its solubility and interactions with biological targets.
Experimental Data
Currently, there is a notable absence of publicly available, experimentally determined data for several key chemical properties of this compound. This includes, but is not limited to:
-
Melting Point
-
Boiling Point
-
Solubility in various solvents
-
pKa
The lack of this experimental data highlights an opportunity for further research to characterize this compound fully.
Synthesis
Proposed Synthetic Pathway
The reaction would likely proceed via the nucleophilic attack of the secondary amine in the 2-piperazinone ring on one of the carbonyl carbons of succinic anhydride. This would lead to the opening of the anhydride ring and the formation of the desired N-acylated product.
Caption: Proposed synthesis of this compound.
General Experimental Considerations
-
Solvent: A polar aprotic solvent such as dichloromethane (DCM), acetonitrile, or dimethylformamide (DMF) would likely be suitable for this reaction.
-
Temperature: The reaction may proceed at room temperature, but gentle heating might be required to increase the reaction rate.
-
Purification: Purification of the final product would likely involve techniques such as recrystallization or column chromatography.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no published information regarding the biological activity of this compound. No screening assays, pharmacological studies, or investigations into its potential interactions with biological signaling pathways have been reported. The piperazine and piperazinone scaffolds are present in a wide range of biologically active molecules, suggesting that this compound could be a candidate for future biological evaluation.
Logical Relationship of Chemical Properties
The chemical structure of this compound dictates its potential chemical behavior and interactions.
Caption: Logical relationships of the chemical properties of the title compound.
Conclusion and Future Directions
This compound is a compound for which basic chemical information is available, but a comprehensive experimental characterization is lacking. The absence of data on its biological activity presents a clear opportunity for the research community. Future work should focus on:
-
Development and validation of a robust synthetic protocol.
-
Thorough experimental determination of its physicochemical properties.
-
Screening for biological activity across a range of relevant assays.
Such studies will be crucial in elucidating the potential of this molecule for applications in drug discovery and development.
References
An In-depth Technical Guide on the Structure Elucidation of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid. The document outlines a plausible synthetic route and details the analytical methodologies required for its structural confirmation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and characterization of novel heterocyclic compounds for potential pharmaceutical applications.
Introduction
This compound is a heterocyclic compound featuring a piperazinone ring N-acylated with a succinic acid moiety. The presence of both a cyclic amide and a carboxylic acid functional group suggests its potential as a scaffold in medicinal chemistry. Accurate structural elucidation is paramount for understanding its chemical properties and potential biological activity. This guide details the proposed synthesis and the comprehensive spectroscopic analysis necessary to unequivocally determine its structure.
Chemical Structure
The chemical structure of this compound is presented below.
In-Depth Technical Guide: 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid (CAS 590380-54-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid, identified by the CAS number 590380-54-4, is a chemical compound featuring a piperazine and a butanoic acid moiety. Its structure suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. This guide provides a summary of its chemical properties, a plausible experimental protocol for its synthesis based on related structures, and an overview of the potential biological significance of its structural components.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₄ | PubChem[1] |
| Molecular Weight | 200.19 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 590380-54-4 | PubChem[1] |
| XLogP3 | -1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 200.07970687 g/mol | PubChem[1] |
| Monoisotopic Mass | 200.07970687 g/mol | PubChem[1] |
| Topological Polar Surface Area | 86.7 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 264 | PubChem[1] |
Experimental Protocols
A detailed, experimentally validated synthesis protocol for this compound is not explicitly available in published literature. However, based on the synthesis of analogous butanoic acid and piperazine derivatives, a plausible synthetic route can be proposed. The following is a representative protocol.
Proposed Synthesis of this compound
This proposed synthesis involves the acylation of a piperazinone derivative with succinic anhydride.
Materials:
-
Piperazin-2-one
-
Succinic anhydride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of piperazin-2-one (1 equivalent) in anhydrous DMF, add triethylamine (1.2 equivalents). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Add succinic anhydride (1.1 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water and acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, this compound.
Characterization: The structure of the purified compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Potential Applications
As of the current literature survey, there are no specific biological activity data or pharmacological studies reported for this compound itself. However, the constituent chemical motifs, namely the piperazine ring and the butanoic acid chain, are present in numerous biologically active compounds. This suggests that the title compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.
Piperazine Derivatives: The piperazine scaffold is a well-established pharmacophore found in a wide range of drugs with diverse biological activities. These include antipsychotic, antidepressant, anxiolytic, and antihistaminic agents.[2] The nitrogen atoms of the piperazine ring can be functionalized to interact with various biological targets.
Butanoic Acid Derivatives: Butanoic acid and its derivatives have been explored for various therapeutic applications. For example, certain 4-oxo-butanoic acid derivatives have been investigated as potent and selective S1P1 receptor agonists, which have potential in treating autoimmune diseases.[3] Other studies have synthesized novel 4-oxo-4-(piperazin-1-yl)butanoic acid derivatives and evaluated their analgesic and anti-inflammatory activities.[4]
Given this context, this compound represents a promising starting material for the development of new chemical entities targeting a variety of biological pathways. Its bifunctional nature allows for diverse chemical modifications.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Potential Drug Discovery Pathway
Caption: Logical flow for utilizing the core compound in a drug discovery program.
References
- 1. This compound | C8H12N2O4 | CID 833642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-oxo-4-(3-oxo-1-piperazinyl)butanoic acid
This technical guide provides a comprehensive overview of 4-oxo-4-(3-oxo-1-piperazinyl)butanoic acid, including its chemical synonyms, identifiers, and computed physicochemical properties. While specific experimental data on the biological activity and detailed synthesis protocols for this exact compound are limited in publicly available literature, this guide offers a summary of available information and a generalized synthetic approach based on related structures.
Chemical Synonyms and Identifiers
A variety of synonyms and chemical identifiers are used to refer to 4-oxo-4-(3-oxo-1-piperazinyl)butanoic acid in chemical databases and literature. The most common of these are summarized in the table below for easy reference by researchers and scientists.
| Identifier Type | Identifier |
| IUPAC Name | 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid[1] |
| CAS Number | 590380-54-4[1] |
| PubChem CID | 833642 |
| InChI | InChI=1S/C8H12N2O4/c11-6-5-10(4-3-9-6)7(12)1-2-8(13)14/h1-5H2,(H,9,11)(H,13,14)[1] |
| InChIKey | MGEFIOXTZYMZPX-UHFFFAOYSA-N[1] |
| SMILES | C1CN(CC(=O)N1)C(=O)CCC(=O)O[1] |
| Depositor-Supplied Synonyms | 4-oxo-4-(3-oxo-1-piperazinyl)butanoic acid, 4-Oxo-4-(3-oxo-piperazin-1-yl)-butyric acid, 1-piperazinebutanoic acid, gamma,3-dioxo-[1] |
Physicochemical Properties
Quantitative data regarding the physicochemical properties of 4-oxo-4-(3-oxo-1-piperazinyl)butanoic acid are primarily based on computational models. The following table summarizes the key computed properties available from the PubChem database.
| Property | Value |
| Molecular Weight | 200.19 g/mol [1] |
| Molecular Formula | C8H12N2O4[1] |
| XLogP3 | -1.7[1] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 4[1] |
| Rotatable Bond Count | 3[1] |
| Exact Mass | 200.07970687 Da[1] |
| Monoisotopic Mass | 200.07970687 Da[1] |
| Topological Polar Surface Area | 86.7 Ų[1] |
| Heavy Atom Count | 14[1] |
| Formal Charge | 0[1] |
| Complexity | 264[1] |
Experimental Protocols
Disclaimer: The following workflow is a representative example and has not been experimentally validated for this specific compound. It is intended for informational purposes only. Researchers should consult relevant synthetic chemistry literature and perform appropriate reaction optimization and safety assessments.
A plausible synthetic route would involve the acylation of a piperazinone derivative with a succinic acid derivative.
Proposed Generalized Methodology:
-
Reaction Setup: To a solution of piperazin-2-one in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), succinic anhydride is added portion-wise at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, and the progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified using a suitable method, such as column chromatography or recrystallization, to yield the final product, 4-oxo-4-(3-oxo-1-piperazinyl)butanoic acid.
Signaling Pathways and Biological Activity
As of the date of this guide, there is no specific information available in the scientific literature detailing the signaling pathways or established biological activities of 4-oxo-4-(3-oxo-1-piperazinyl)butanoic acid. Research on structurally similar molecules suggests a potential for a range of biological effects, but these have not been confirmed for this particular compound. Further investigation is required to elucidate its pharmacological profile and mechanism of action.
References
Molecular weight of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid
An In-depth Technical Guide on the Molecular Weight of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid
Abstract
This technical guide provides a comprehensive overview of the molecular weight of this compound, a compound of interest in pharmaceutical and chemical research. The document outlines the theoretical calculation of its molecular weight based on its chemical formula and discusses the experimental methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and data presentation to support laboratory work and analysis.
Compound Identification and Properties
This compound is a chemical compound with the molecular formula C8H12N2O4. Its structure consists of a butanoic acid chain linked to a 3-oxopiperazine ring. The precise determination of its molecular weight is fundamental for its characterization, synthesis, and application in further research.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below. This information is crucial for stoichiometric calculations, solution preparation, and analytical characterization.
| Parameter | Value |
| Molecular Formula | C8H12N2O4 |
| Calculated Molecular Weight | 200.19 g/mol |
| Monoisotopic Mass | 200.0797 Da |
Theoretical Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below, based on its molecular formula C8H12N2O4.
-
Carbon (C): 8 atoms × 12.011 u = 96.088 u
-
Hydrogen (H): 12 atoms × 1.008 u = 12.096 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Oxygen (O): 4 atoms × 15.999 u = 63.996 u
Total Molecular Weight = 96.088 + 12.096 + 28.014 + 63.996 = 200.194 u
This value is typically expressed in g/mol for macroscopic calculations.
Experimental Determination of Molecular Weight
While theoretical calculation provides a precise value, experimental verification is essential to confirm the identity and purity of a synthesized compound. Mass spectrometry is the most common and accurate technique for determining the molecular weight of a molecule.
Experimental Protocol: Mass Spectrometry Analysis
The following protocol outlines a general procedure for determining the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Objective: To experimentally determine the molecular weight of the target compound.
Materials and Reagents:
-
This compound sample
-
High-purity solvent (e.g., methanol, acetonitrile, water)
-
Volatile acid or base for ionization enhancement (e.g., formic acid, ammonium hydroxide)
-
Mass spectrometer with ESI source
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in a suitable solvent system (e.g., 1 mL of 50:50 methanol/water) to create a stock solution of 1 mg/mL.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the same solvent. To promote ionization, 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) can be added.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Set up the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve stable spray and optimal ionization.
-
Select the ion polarity mode (positive or negative). For this compound, both modes can be explored. In positive mode, the protonated molecule [M+H]+ would be expected at m/z 201.087. In negative mode, the deprotonated molecule [M-H]- would be expected at m/z 199.072.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M+H]+ or [M-H]-).
-
The molecular weight is calculated from the observed m/z value. For a singly charged ion, the molecular weight is the observed m/z minus the mass of the proton (for [M+H]+) or plus the mass of the proton (for [M-H]-).
-
Compare the experimentally determined molecular weight with the theoretically calculated value to confirm the compound's identity.
-
Spectroscopic Analysis of Butanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for four key butanoic acid derivatives: butanoyl chloride, ethyl butanoate, butanamide, and butanoic anhydride. This document is intended to serve as a comprehensive resource for the identification, characterization, and quality control of these compounds in research and development settings.
Spectroscopic Data Summary
The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and mass spectrometry data for the butanoic acid derivatives.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm (Multiplicity, J in Hz, Integration) |
| Butanoyl Chloride | CDCl₃ | H-2: 2.87 (t, J = 7.3 Hz, 2H), H-3: 1.74 (sext, J = 7.4 Hz, 2H), H-4: 1.00 (t, J = 7.4 Hz, 3H) |
| Ethyl Butanoate | CDCl₃ | H-2: 2.27 (t, J = 7.5 Hz, 2H), H-3: 1.65 (sext, J = 7.4 Hz, 2H), H-4: 0.96 (t, J = 7.4 Hz, 3H), H-1': 4.13 (q, J = 7.1 Hz, 2H), H-2': 1.26 (t, J = 7.1 Hz, 3H)[1][2][3] |
| Butanamide | DMSO-d₆ | H-2: 2.02 (t, J = 7.4 Hz, 2H), H-3: 1.50 (sext, J = 7.4 Hz, 2H), H-4: 0.86 (t, J = 7.4 Hz, 3H), -NH₂: 7.24 (s, 1H), 6.71 (s, 1H) |
| Butanoic Anhydride | CDCl₃ | H-2, H-2': 2.43 (t, J = 7.4 Hz, 4H), H-3, H-3': 1.69 (sext, J = 7.4 Hz, 4H), H-4, H-4': 1.00 (t, J = 7.4 Hz, 6H)[4][5] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| Butanoyl Chloride | CDCl₃ | C-1: 174.0, C-2: 47.0, C-3: 18.0, C-4: 13.5 |
| Ethyl Butanoate | CDCl₃ | C-1: 173.3, C-2: 36.2, C-3: 18.4, C-4: 13.6, C-1': 60.2, C-2': 14.2[3][6] |
| Butanamide | DMSO-d₆ | C-1: 174.9, C-2: 37.8, C-3: 18.9, C-4: 13.6[7] |
| Butanoic Anhydride | CDCl₃ | C-1, C-1': 168.9, C-2, C-2': 35.2, C-3, C-3': 17.8, C-4, C-4': 13.4[2][8] |
Table 3: Key Electron Ionization Mass Spectrometry (EI-MS) Data
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| Butanoyl Chloride | 106.55 | 71, 43, 41, 27 |
| Ethyl Butanoate | 116.16 | 88, 71, 60, 43, 29[1] |
| Butanamide | 87.12 | 87, 72, 59, 44, 41 |
| Butanoic Anhydride | 158.19 | 71, 43, 27 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed procedure for acquiring high-quality 1D NMR spectra of butanoic acid derivatives is outlined below.
2.1.1. Sample Preparation
-
For Liquid Samples (Butanoyl Chloride, Ethyl Butanoate, Butanoic Anhydride):
-
In a clean, dry vial, dissolve approximately 5-20 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
For Solid Samples (Butanamide):
-
Weigh 5-20 mg of butanamide into a clean, dry vial.
-
Add 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) and gently agitate to dissolve the sample completely.
-
Transfer the solution to a 5 mm NMR tube and cap it.
-
2.1.2. Instrument Setup and Data Acquisition (Typical 400 MHz Spectrometer)
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp lines and good resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
For ¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more).
-
2.1.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for CDCl₃ or the residual solvent peak for DMSO-d₆ (δ ≈ 2.50 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines the analysis of volatile butanoic acid derivatives using GC-MS with electron ionization.
2.2.1. Sample Preparation
-
Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a 2 mL autosampler vial and cap it.
2.2.2. Instrument Setup and Data Acquisition
-
Gas Chromatograph (GC) Conditions (Typical):
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent).
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for 1-2 minutes, then ramp at a moderate rate (e.g., 10-15 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes.
-
-
Mass Spectrometer (MS) Conditions (Electron Ionization):
-
Ion Source: Electron Ionization (EI) at 70 eV.[9]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from a low m/z (e.g., 35) to a value above the molecular weight of the analyte (e.g., 200).
-
Acquisition Mode: Full scan.
-
2.2.3. Data Analysis
-
Analyze the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the analyte's chromatographic peak.
-
Identify the molecular ion peak (M⁺) and characteristic fragment ions.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
Visualization of Mass Spectral Fragmentation
The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways of the butanoic acid derivatives under electron ionization.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. Butyric anhydride(106-31-0) 13C NMR spectrum [chemicalbook.com]
- 3. Ethyl butyrate(105-54-4) 13C NMR spectrum [chemicalbook.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. Butyric anhydride(106-31-0) 1H NMR spectrum [chemicalbook.com]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889) [hmdb.ca]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
The Biological Versatility of Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties, including its ability to modulate pharmacokinetic profiles and engage in diverse biological interactions, have established it as a "privileged scaffold" in drug design. This technical guide provides an in-depth exploration of the multifaceted biological activities of piperazine-containing compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. The following sections will delve into the anticancer, antiviral, antifungal, antibacterial, and antipsychotic properties of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Anticancer Activity of Piperazine Derivatives
Piperazine-containing compounds have demonstrated significant potential in oncology, with several derivatives exhibiting potent cytotoxic effects against a range of cancer cell lines. The versatility of the piperazine scaffold allows for the introduction of various substituents, leading to compounds that can modulate diverse signaling pathways implicated in cancer progression.
Quantitative Data for Anticancer Activity:
The following table summarizes the in vitro anticancer activity of selected piperazine derivatives, with IC50 and GI50 values indicating the concentration required to inhibit 50% of cell growth or viability.
| Compound ID/Description | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [1] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 | [1] |
| Quinoxalinyl–piperazine compound 30 | Various (Breast, Skin, Pancreas, Cervix) | Dose-dependent inhibition | [2][3] |
| Thiazolinylphenyl-piperazine 21-23 | MCF-7 (Breast) | < 25 | [2][3] |
| Phenyl-piperazine derivative | LNCaP (Prostate) | 3.67 | [2] |
| Alepterolic acid derivative 3n | MDA-MB-231 (Triple-negative breast) | 5.55 ± 0.56 | [4] |
| Tranylcypromine derivative 67 | KDM1A (in vitro) | 0.0890 ± 0.02 | [5] |
| Imatinib derivative 69 | K562 (Leukemia) | 0.03 | [5] |
| Imatinib derivative 70 | HL60 (Leukemia) | 0.02 | [5] |
Mechanism of Action & Signaling Pathway:
A primary mechanism by which piperazine derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death). This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, many piperazine-containing compounds have been shown to inhibit key signaling pathways that promote cancer cell survival and proliferation, such as the NF-κB pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine-containing compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.
Antiviral Activity of Piperazine Derivatives
The piperazine scaffold is a key component in numerous antiviral agents, demonstrating activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and various flaviviruses.
Quantitative Data for Antiviral Activity:
The following table presents the in vitro antiviral efficacy of selected piperazine derivatives, with EC50 and IC50 values representing the concentration required for 50% maximal effective or inhibitory concentration, respectively.
| Compound ID/Description | Virus | Activity (EC50/IC50 in µM) | Reference |
| Indole derivative 42 | HIV-1 | 5.8 x 10⁻⁶ | [6] |
| Indole derivative 41 | HIV-1 | 2 x 10⁻⁵ | [6] |
| Diarylpyrimidine derivative 10 | HIV-1 IIIB | 0.0033 ± 0.6 | [7] |
| 2-methylpiperazine analogue 31 | HIV-1 (CCR5 antagonist) | 0.0472 | [6] |
| Imidazo[4,5-b]pyridine derivative 60 | HBV | 0.46 ± 0.22 | [7] |
| Acyl piperazine 42 | ZIKV | 6.6 | [8] |
| Acyl piperazine 44 | DENV | 1.4 | [8] |
| Trifluoromethylpyridine derivative S8 | CMV | 18.1 (Inactivation) | [9] |
Mechanism of Action & Signaling Pathway:
The antiviral mechanisms of piperazine derivatives are diverse and target-specific. For flaviviruses like Zika and Dengue, a key target is the NS3 protease, an enzyme essential for viral replication. Piperazine-derived small molecules can act as inhibitors of this protease, preventing the processing of the viral polyprotein.
Experimental Protocol: Plaque Reduction Assay
This assay is used to quantify the reduction in infectious virus particles following treatment with an antiviral compound.
-
Cell Seeding: Grow a confluent monolayer of susceptible host cells in 6-well plates.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Mix the virus dilutions with various concentrations of the piperazine compound and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-5 days to allow for plaque formation.
-
Plaque Visualization and Counting: Stain the cells with a dye such as crystal violet. Plaques, which are areas of cell death, will appear as clear zones. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.
Antifungal and Antibacterial Activity of Piperazine Derivatives
Piperazine-containing compounds have emerged as promising antimicrobial agents, with demonstrated activity against a variety of fungal and bacterial pathogens. Their structural versatility allows for the development of compounds with diverse mechanisms of action.
Quantitative Data for Antimicrobial Activity:
The following table summarizes the in vitro antimicrobial activity of selected piperazine derivatives, with Minimum Inhibitory Concentration (MIC) values representing the lowest concentration of the compound that inhibits visible growth of the microorganism.
| Compound ID/Description | Microorganism | Activity (MIC in µg/mL or µM) | Reference |
| Chalcone derivative | Candida albicans | 2.22 | [10] |
| Alkylated piperazine-azole hybrid 26 | Candida albicans | 0.24 | [11] |
| N-phenylpiperazine derivative | Mycobacterium kansasii | 15.0 | [12] |
| Sparfloxacin derivative | Gram-positive bacteria | 1-5 | [13] |
| Gatifloxacin derivative | Gram-positive bacteria | 1-5 | [13] |
| 1,3,4-thiadiazole derivative 6c | E. coli | 8 | [14] |
| 1,3,4-thiadiazole derivative 4, 6c, 6d | S. aureus | 16 | [14] |
| Ciprofloxacin derivative 5h, 5k, 5l | Ciprofloxacin-resistant P. aeruginosa | 16 | [15] |
Mechanism of Action & Signaling Pathways:
The antimicrobial mechanisms of piperazine derivatives are varied. In fungi, some derivatives are known to inhibit enzymes crucial for cell wall biosynthesis, such as β-(1,3)-glucan synthase.[16][17] In bacteria, certain piperazine-containing compounds, particularly those related to fluoroquinolones, can inhibit DNA gyrase, an enzyme essential for DNA replication.[18][19][20][21][22]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacterium or fungus) in a suitable broth medium, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the piperazine compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Antipsychotic Activity of Piperazine Derivatives
The piperazine moiety is a key structural feature of many atypical antipsychotic drugs. These compounds typically exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, which is central to their therapeutic effects in conditions like schizophrenia.
Quantitative Data for Antipsychotic Activity:
The following table provides the binding affinities (Ki values) of some piperazine-containing antipsychotics for dopamine D2 and serotonin 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | Reference |
| Clozapine | High affinity | High affinity | [23] |
| Olanzapine | High affinity | High affinity | [24] |
| Risperidone | High affinity | High affinity | [25] |
| Aripiprazole | High affinity (partial agonist) | High affinity | [24] |
Mechanism of Action & Signaling Pathway:
Atypical antipsychotics containing a piperazine core modulate dopaminergic and serotonergic neurotransmission. Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.[7][23][26][27] Concurrently, antagonism of 5-HT2A receptors can increase dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms.[25][28][29][30][31]
Experimental Protocol: Radioligand Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.[14][32][33][34][35]
-
Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest (e.g., D2 or 5-HT2A).
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the unlabeled piperazine compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
The piperazine scaffold is a remarkably versatile and enduringly important motif in drug discovery. Its presence in a wide array of clinically used and investigational drugs across diverse therapeutic areas underscores its value to medicinal chemists. The ability to readily modify the piperazine ring allows for the fine-tuning of pharmacological activity and pharmacokinetic properties, leading to the development of potent and selective agents. This technical guide has provided a comprehensive overview of the significant biological activities of piperazine-containing compounds, supported by quantitative data, detailed experimental protocols, and illustrations of key signaling pathways. It is intended to serve as a valuable resource for the continued exploration and exploitation of this privileged scaffold in the pursuit of novel therapeutics.
References
- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
- 18. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 19. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US20230364057A1 - Bacterial dna gyrase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 21. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dopamine Receptor Interacting Proteins: Targeting Neuronal Calcium Sensor-1/D2 Dopamine Receptor Interaction for Antipsychotic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 28. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 29. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. 5-HT2A Receptor Research -- Neurotransmitter.net [neurotransmitter.net]
- 32. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. giffordbioscience.com [giffordbioscience.com]
- 34. journals.physiology.org [journals.physiology.org]
- 35. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential of Butanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butanoic acid, a short-chain fatty acid predominantly produced by the gut microbiota, and its derivatives have emerged as promising therapeutic agents with a diverse range of biological activities. This technical guide provides an in-depth exploration of the primary molecular targets of butanoic acid derivatives, focusing on their interactions with histone deacetylases (HDACs) and G-protein coupled receptors (GPCRs). We present a comprehensive overview of the signaling pathways modulated by these compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of molecular interactions. This document aims to serve as a critical resource for researchers and drug development professionals in the fields of oncology, neurology, and metabolic diseases, facilitating the advancement of butanoic acid-based therapeutics.
Introduction
Butanoic acid, also known as butyrate, is a key metabolite arising from the fermentation of dietary fibers by the gut microbiome.[1][2] Beyond its role as an energy source for colonocytes, butyrate and its synthetic derivatives have demonstrated significant potential in the prevention and treatment of various diseases, including cancer, neurodegenerative disorders, and metabolic conditions.[1][3] These therapeutic effects are largely attributed to their ability to modulate gene expression and cellular signaling through direct interaction with specific molecular targets. This guide will delve into the core mechanisms of action of butanoic acid derivatives, providing the foundational knowledge necessary for their continued development as therapeutic agents.
Primary Therapeutic Targets
The pleiotropic effects of butanoic acid derivatives stem from their ability to engage with two main classes of proteins: histone deacetylases (HDACs) and G-protein coupled receptors (GPCRs).
Histone Deacetylases (HDACs)
A primary and extensively studied mechanism of action for butanoic acid and its derivatives is the inhibition of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butanoic acid derivatives promote histone hyperacetylation, resulting in a more open chromatin state that allows for the transcription of genes involved in critical cellular processes such as cell cycle arrest, differentiation, and apoptosis.[1]
Butyrate acts as a non-competitive inhibitor of most Class I and Class II HDACs, with the notable exceptions of HDAC6 and HDAC10.[4] The inhibition of specific HDAC isoforms is a key area of research for developing more targeted therapies.
G-Protein Coupled Receptors (GPCRs)
Butanoic acid derivatives also function as signaling molecules by activating specific G-protein coupled receptors, which are crucial mediators of cellular responses to external stimuli. The primary GPCR targets for butyrate are GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3), GPR43 (FFAR2), and GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2).[5]
Activation of these receptors by butyrate and other short-chain fatty acids triggers various downstream signaling cascades that influence immune responses, inflammation, and metabolic regulation.[5] GPR41 primarily couples to Gi/o proteins, while GPR43 can couple to both Gi/o and Gq/11 proteins.[5]
Quantitative Data on Target Engagement
The efficacy of butanoic acid derivatives is intrinsically linked to their affinity and potency towards their molecular targets. The following tables summarize key quantitative data from various in vitro studies.
Table 1: Inhibitory Concentration (IC50) of Sodium Butyrate against Histone Deacetylases (HDACs)
| HDAC Isoform | IC50 (mM) | Reference |
| HDAC1 | 0.3 | [6] |
| HDAC2 | 0.4 | [6] |
| HDAC7 | 0.3 | [6] |
| General HDACs | 0.80 | [4] |
Table 2: Half-maximal Effective Concentration (EC50) of Butyrate and Derivatives for GPCRs
| Compound | Receptor | Assay Type | EC50 (µM) | Reference |
| Acetate | GPR43 | cAMP | 300.7 | [7] |
| Acetate | GPR43 | Ca2+ flux | 57.72 | [7] |
| Propionate, Butyrate, etc. | GPR41 & GPR43 | Not Specified | ~500 | [5] |
Table 3: Dose-Dependent Effect of Sodium Butyrate on Cancer Cell Viability (IC50)
| Cell Line | Cancer Type | Incubation Time | IC50 (mM) | Reference |
| MDA-MB-468 | Triple Negative Breast Cancer | 72 hours | 3.1 | [8] |
Key Signaling Pathways Modulated by Butanoic Acid Derivatives
The interaction of butanoic acid derivatives with their primary targets initiates a cascade of intracellular signaling events that are central to their therapeutic effects.
HDAC Inhibition and Apoptosis Induction in Cancer Cells
In cancer cells, the inhibition of HDACs by butyrate leads to the transcriptional activation of genes that promote apoptosis. A key mechanism involves the alteration of the Bax/Bcl-2 ratio, favoring the pro-apoptotic protein Bax.[9] This leads to the release of cytochrome c from the mitochondria, triggering the caspase cascade and ultimately, programmed cell death.[10][11]
Modulation of NF-κB Signaling in Inflammation
Butanoic acid derivatives have potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[12][13] In inflammatory conditions, NF-κB is activated and translocates to the nucleus to promote the transcription of pro-inflammatory cytokines. Butyrate can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its activation.[13] This effect can be mediated through both HDAC inhibition and GPCR signaling.
Regulation of STAT3 Signaling in Liver Fibrosis
In the context of liver fibrosis, butanoic acid derivatives have been shown to modulate the STAT3 signaling pathway.[14][15] Chronic liver injury can lead to the activation of STAT3 in hepatic stellate cells, promoting their proliferation and the deposition of extracellular matrix, which are hallmarks of fibrosis. Butyrate can interfere with this process, potentially by inhibiting STAT3 activation and downstream signaling events, thereby attenuating liver fibrosis.[14]
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the study of butanoic acid derivatives. This section provides detailed methodologies for key in vitro assays.
In Vitro HDAC Activity Assay
This protocol outlines a method to measure the inhibitory effect of butanoic acid derivatives on HDAC activity in cell lysates.
Materials:
-
96-well, white-walled microplate
-
Cell protein lysates (e.g., from MAC-T cells)
-
Phosphate-Buffered Saline (PBS)
-
Sodium Butyrate (or other derivatives) solution of varying concentrations
-
Class-specific HDAC substrates
-
Developer/stop solution
-
Fluorometer
Procedure:
-
Dilute 15 µg of cell protein lysate per well into PBS to a final volume of 100 µL in a 96-well plate.[16]
-
Add vehicle control (e.g., distilled H₂O) or increasing concentrations of sodium butyrate (e.g., 0.0001 mM to 5 mM) to the wells.[16]
-
Incubate the plate at 37°C for 2 hours.[16]
-
Add the class-specific HDAC substrate to each well.[16]
-
Incubate the plate for an additional 2 hours at 37°C.[16]
-
Add the developer/stop solution to each well and incubate for 20 minutes at 37°C.[16]
-
Measure the fluorescence using a fluorometer to determine HDAC activity. The signal is inversely proportional to the HDAC inhibitory activity of the compound.[16]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of butanoic acid derivatives on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well, flat-bottom microplate
-
Cells of interest (e.g., cancer cell lines)
-
Culture medium
-
Sodium Butyrate (or other derivatives) solution of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the butanoic acid derivative and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[16]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the effect of butanoic acid derivatives on histone acetylation at specific genomic loci.
Materials:
-
Cells of interest
-
Formaldehyde (for cross-linking)
-
Sodium Butyrate (to inhibit deacetylation during the procedure)
-
Lysis buffer
-
Sonication equipment
-
Antibody specific to an acetylated histone mark (e.g., anti-acetyl-H3K9)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR or sequencing reagents
Procedure:
-
Treat cells with the butanoic acid derivative or a vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Lyse the cells and isolate the nuclei. It is crucial to include 5 mM sodium butyrate in all solutions from this point forward to preserve the acetylation state of the histones.[17]
-
Sonication is used to shear the chromatin into smaller fragments.
-
Incubate the sheared chromatin with an antibody specific to the acetylated histone mark of interest overnight.
-
Add protein A/G magnetic beads to immunoprecipitate the antibody-histone-DNA complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Digest the proteins with proteinase K.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR or perform genome-wide analysis using ChIP-sequencing.
Conclusion and Future Directions
Butanoic acid and its derivatives represent a compelling class of therapeutic agents with well-defined molecular targets and diverse biological activities. Their ability to inhibit HDACs and activate specific GPCRs provides a solid foundation for their application in oncology, neuroprotective strategies, and the management of metabolic and inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of these promising compounds.
Future research should focus on the development of novel derivatives with improved pharmacokinetic properties and enhanced selectivity for specific HDAC isoforms or GPCRs. Further elucidation of the downstream signaling pathways and their crosstalk will be crucial for optimizing therapeutic strategies and minimizing potential off-target effects. Clinical trials are warranted to translate the significant preclinical findings into effective treatments for a range of human diseases. The continued exploration of butanoic acid derivatives holds immense promise for the future of medicine.
References
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. butyrose.it [butyrose.it]
- 3. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium butyrate, Histone deacetylase inhibitor (CAS 156-54-7) | Abcam [abcam.com]
- 7. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Butyrate induces cell apoptosis through activation of JNK MAP kinase pathway in human colon cancer RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Signal Transducer and Activator of Transcription 3 in Liver Diseases: A Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide on 4-oxo-piperazine Butanoic Acid Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the research on a promising class of anti-inflammatory and analgesic agents based on the 4-oxo-piperazine butanoic acid core structure. The focus of this document is on the synthesis, biological activity, and mechanism of action of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid and its derivatives, which have demonstrated significant therapeutic potential.
Core Compound and Derivatives
The primary compound of interest is 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid, which serves as a scaffold for the synthesis of various amide derivatives. These modifications are intended to enhance the pharmacological profile of the parent compound.
| Compound ID | R Group (Modification at the carboxylic acid) | Molecular Formula |
| Parent Acid | -OH | C₁₃H₁₆N₄O₃ |
| Methyl Ester | -OCH₃ | C₁₄H₁₈N₄O₃ |
| Amide 4a | -NH-CH₂(furan-2-yl) | C₁₈H₂₁N₅O₃ |
| Amide 4b | -NH-(pyridin-2-yl) | C₁₈H₂₀N₆O₂ |
| Amide 4c | -NH-CH₂(pyridin-3-yl) | C₁₉H₂₂N₆O₂ |
| Amide 4d | -morpholino | C₁₇H₂₃N₅O₃ |
| Amide 4e | -NH-phenyl | C₁₉H₂₁N₅O₂ |
| Amide 4f | -NH-(4-chlorophenyl) | C₁₉H₂₀ClN₅O₂ |
Synthesis and Experimental Protocols
The synthesis of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid and its derivatives involves a multi-step process, which is outlined below.
Synthesis of the Parent Compound: 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid
A detailed, step-by-step synthesis protocol for the parent acid is as follows:
-
Reaction Setup: A solution of 1-(2-pyrimidinyl)piperazine dihydrochloride (20 mmol) in dry dichloromethane (CH₂Cl₂) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
-
Addition of Base: Triethylamine (40 mmol) is added dropwise to the cooled solution to neutralize the hydrochloride salt and free the piperazine base.
-
Acylation: Succinic anhydride (20 mmol) is added portion-wise to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction Progression: The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature, where it is stirred overnight.
-
Work-up: The reaction mixture is washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by crystallization from a chloroform-ether solvent system to yield the final compound.
General Coupling Procedure for Amide Derivatives (4a-f)
The amide derivatives are synthesized from the parent butanoic acid via a general coupling procedure:
-
Activation of the Carboxylic Acid: To a solution of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid (10 mmol) in dry dichloromethane, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) (20 mmol) is added.
-
Reaction with Amine: The appropriate amine (e.g., furfurylamine for 4a, 2-aminopyridine for 4b, etc.) (10 mmol) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at 0°C for one hour and then overnight at room temperature.
-
Work-up and Purification: The reaction mixture is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated. The crude product is purified by crystallization.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid and its amide derivatives.
Biological Activity and Mechanism of Action
The synthesized compounds exhibit significant analgesic and anti-inflammatory properties, which are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes.
Arachidonic Acid Signaling Pathway
Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX-1 and/or COX-2.[3] The pyrimidinyl piperazine butanoic acid derivatives are thought to follow this mechanism.
Caption: The arachidonic acid cascade and the inhibitory action of 4-oxo-piperazine butanoic acid derivatives on COX enzymes.
Analgesic Activity
The analgesic potential of the compounds was evaluated using the acetic acid-induced writhing test in mice. This test assesses the ability of a compound to reduce visceral pain.
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Animal Preparation: Male Swiss albino mice are fasted for 12-18 hours before the experiment, with free access to water.[4]
-
Grouping: Animals are randomly divided into control, standard, and test groups (n=6-8 per group).[4]
-
Dosing: The test compounds, suspended in 0.5% sodium carboxymethylcellulose, are administered orally at a dose of 100 mg/kg. The standard group receives a reference drug like indomethacin (10 mg/kg), and the control group receives the vehicle.[5]
-
Induction of Writhing: After 30-60 minutes, a 0.6% solution of acetic acid is injected intraperitoneally (10 ml/kg) to induce writhing.[4]
-
Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a 20-30 minute period.[4]
-
Data Analysis: The percentage of protection against writhing is calculated for each group compared to the control group.
Results of Analgesic Activity
| Compound | Dose (mg/kg) | % Protection against Writhing |
| Indomethacin | 10 | 75.8 |
| Amide 4a | 100 | 55.2 |
| Amide 4b | 100 | 62.1 |
| Amide 4c | 100 | 69.0 |
| Amide 4d | 100 | 48.3 |
| Amide 4e | 100 | 41.4 |
| Amide 4f | 100 | 51.7 |
Data is sourced from Abdel-Rahman and Sheha (2005).[5]
Anti-inflammatory Activity
The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats, a standard method for evaluating acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
-
Animal Preparation: Male Wistar rats are used for this assay.
-
Dosing: Test compounds (100 mg/kg) or a standard drug like indomethacin (10 mg/kg) are administered orally.
-
Induction of Edema: One hour after dosing, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.[6][7]
-
Measurement of Edema: The paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.[8]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Results of Anti-inflammatory Activity
| Compound | Dose (mg/kg) | % Inhibition of Edema (after 4 hours) |
| Indomethacin | 10 | 68.4 |
| Amide 4a | 100 | 47.4 |
| Amide 4b | 100 | 57.9 |
| Amide 4c | 100 | 63.2 |
| Amide 4d | 100 | 42.1 |
| Amide 4e | 100 | 36.8 |
| Amide 4f | 100 | 44.7 |
Data is sourced from Abdel-Rahman and Sheha (2005).[5]
Structure-Activity Relationship (SAR)
The data from the analgesic and anti-inflammatory assays provide insights into the structure-activity relationships of these compounds.
Caption: A summary of the structure-activity relationship for the amide derivatives of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid.
The results suggest that the presence of a pyridine ring in the amide moiety (compounds 4b and 4c) leads to the highest analgesic and anti-inflammatory activity. A furan ring or a substituted phenyl ring (compounds 4a and 4f) confers moderate activity, while a simple phenyl or morpholino group (compounds 4d and 4e) results in lower activity. This indicates that the nature of the substituent at the amide nitrogen plays a crucial role in the pharmacological effects of these compounds.
References
- 1. Amplification of the arachidonic acid cascade: implications for pharmacologic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis, Analgesic And Anti-Inflammatory Activities Of 4-Oxo-4-(4-(Pyrimidin-2-Yl) Piperazin-1-Yl)Butanoic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of Oxo-Piperazinyl Compounds: A Technical Guide to Synthesis and Discovery
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel scaffolds with therapeutic potential is perpetual. Among the privileged structures emerging with significant promise are the oxo-piperazinyl compounds, particularly piperazin-2-one derivatives. These heterocyclic entities have garnered considerable attention from the scientific community for their diverse and potent biological activities, ranging from anticancer and antimicrobial to neuroprotective effects. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core aspects of the discovery and synthesis of these novel compounds.
This guide provides a detailed exploration of synthetic methodologies, experimental protocols for key biological assays, and a curated summary of quantitative data to facilitate comparative analysis. Furthermore, it visualizes complex signaling pathways and experimental workflows using Graphviz to offer a clearer understanding of the underlying mechanisms and processes.
Synthetic Strategies: Crafting the Oxo-Piperazinyl Core
The synthesis of the piperazin-2-one scaffold is a critical step in the development of novel therapeutics. Researchers have devised several elegant and efficient strategies to construct this heterocyclic ring system, often with a focus on introducing molecular diversity.
One notable advancement is the metal-promoted cascade approach, which allows for the creation of three new bonds in a single step.[1][2] This methodology offers an efficient route to biologically important 2-piperazinones and is well-suited for the generation of combinatorial libraries for high-throughput screening.[1][2] Another versatile method involves a Jocic-type reaction, which can be employed to synthesize 1- and 4-substituted piperazin-2-ones with a high degree of regioselectivity and stereochemical control.
A general synthetic protocol for a cascade double nucleophilic substitution to yield piperazin-2-one derivatives is outlined below:
Experimental Protocol: Cascade Synthesis of Piperazin-2-ones [3]
-
Reaction Setup: To a solution of chloro allenylamide (0.1 mmol) in acetonitrile (5 mL) in a sealed tube, add the primary amine (0.3 mmol), aryl iodide (0.12 mmol), silver nitrate (AgNO₃, 0.05 mmol), cesium carbonate (Cs₂CO₃, 0.3 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 mmol).
-
Reaction Conditions: The reaction mixture is heated at 85–90 °C for 16 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered and the solvent is evaporated under reduced pressure. The resulting crude product is purified by flash chromatography on silica gel to afford the desired piperazin-2-one derivative.[3]
Biological Activities and Quantitative Data
Novel oxo-piperazinyl compounds have demonstrated significant potential across various therapeutic areas, with oncology being a primary focus. The cytotoxic effects of these compounds against a range of cancer cell lines are a testament to their therapeutic promise.
Anticancer Activity
The tables below summarize the in vitro anticancer activity of several novel piperazine and oxo-piperazinyl derivatives, presenting their half-maximal inhibitory concentration (IC₅₀) and 50% growth inhibition (GI₅₀) values.
| Compound ID | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [4][5] |
| Vindoline-Piperazine Conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 | [4][5] |
| Piperazine-based Bis(thiazole) 9i | HCT116 (Colon) | 8.51 ± 2.5 | [6] |
| HEPG2 (Liver) | 22.02 ± 2.9 | [6] | |
| MCF7 (Breast) | 13.01 ± 2.8 | [6] | |
| Piperazine-based Bis(thiazole) 9a | HCT116 (Colon) | 9.98 ± 2 | [6] |
| HEPG2 (Liver) | 23.78 ± 4 | [6] | |
| MCF7 (Breast) | 13.67 ± 2.3 | [6] | |
| Quinolinyl-thiazole derivative 6a | MDA-MB-231 (Breast) | 1.415 ± 0.16 | [7] |
| Piperazine containing toxicant (PCC) | SNU-475 (Liver) | 6.98 ± 0.11 | [8] |
| SNU-423 (Liver) | 7.76 ± 0.45 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the oxo-piperazinyl compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using a dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways modulated by novel oxo-piperazinyl compounds is crucial for their rational design and clinical development. Research has begun to unravel the intricate mechanisms through which these compounds exert their anticancer effects.
JNK Signaling Pathway in Breast Cancer
Recent studies have identified that certain piperazin-2-yl-pyrimidine derivatives exhibit anticancer activity against MCF-7 breast cancer cells by targeting the JNK signaling pathway.[9][10] The activation of JNK, a member of the mitogen-activated protein kinase (MAPK) family, can lead to the induction of apoptosis in cancer cells.
Figure 1. Activation of the JNK signaling pathway by an oxo-piperazinyl compound, leading to apoptosis.
Multi-Pathway Inhibition in Cancer
Some novel piperazine derivatives have been shown to induce caspase-dependent apoptosis in cancer cells by simultaneously inhibiting multiple critical signaling pathways. These include the PI3K/AKT, Src family kinases, and BCR-ABL pathways, which are often dysregulated in various malignancies.
References
- 1. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes - Google Patents [patents.google.com]
- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]
- 7. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researcher.manipal.edu [researcher.manipal.edu]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The described method involves the acylation of 2-oxopiperazine with succinic anhydride. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.
Introduction
This compound is a bifunctional molecule incorporating a piperazinone ring and a carboxylic acid moiety. This structural arrangement makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The piperazinone scaffold is a common feature in a variety of biologically active compounds. The carboxylic acid handle allows for further derivatization, such as amide bond formation, to explore structure-activity relationships (SAR) in drug discovery programs. This protocol details a straightforward and efficient synthesis of this versatile intermediate.
Reaction Scheme
The synthesis proceeds via the nucleophilic acyl substitution of succinic anhydride with 2-oxopiperazine. The lone pair of the secondary amine in the piperazinone ring attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the final product.
Figure 1: Reaction scheme for the synthesis of this compound.
Caption: Synthesis of this compound.
Experimental Protocol
Materials and Equipment:
-
2-Oxopiperazine
-
Succinic anhydride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-oxopiperazine (1.0 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the 2-oxopiperazine.
-
Addition of Reagents: To the stirred solution, add succinic anhydride (1.1 eq) followed by triethylamine (1.2 eq).
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.
-
Acidification: Acidify the aqueous solution to pH 2-3 using 1 M hydrochloric acid. A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the product under vacuum to obtain this compound as a solid.
Characterization Data
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
Table 1: Physicochemical and Spectroscopic Data
| Property | Expected Value |
| Molecular Formula | C₈H₁₂N₂O₄ |
| Molecular Weight | 200.19 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | Not reported; to be determined experimentally |
| ¹H NMR (DMSO-d₆, 400 MHz) | Expected peaks: δ 12.1 (s, 1H, COOH), 7.9 (s, 1H, NH), 3.8-3.2 (m, 6H, piperazine protons), 2.5-2.3 (m, 4H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected peaks: δ 174, 172, 166 (C=O), 49, 45, 42 (piperazine carbons), 30, 29 (aliphatic CH₂) |
| Mass Spectrometry (ESI-) | m/z: 199.07 [M-H]⁻ |
Experimental Workflow
The overall workflow for the synthesis and purification of this compound is depicted below.
Caption: Workflow for the synthesis of the target compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard; handle with extreme care.
-
Triethylamine is corrosive and flammable.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.
Conclusion
This application note provides a comprehensive and straightforward protocol for the synthesis of this compound. The described method is suitable for producing this valuable intermediate for further use in research and development, particularly in the field of medicinal chemistry. The provided characterization data can be used as a reference for quality control of the synthesized compound.
References
Application Notes and Protocols: Synthesis of Butanoic Acid Amides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of butanoic acid amides, a crucial structural motif in many pharmaceutical compounds.[1] The protocols outlined below are designed to be robust and adaptable for various research and development applications.
Introduction
The amide bond is a fundamental component in pharmaceutical chemistry, present in approximately 25% of all available drugs.[1][2] Consequently, the development of efficient and reliable methods for amide bond formation is a cornerstone of medicinal chemistry and drug discovery.[3] Butanoic acid amides, in particular, are valuable intermediates and final products in the synthesis of a wide range of biologically active molecules. This guide details several common and effective methods for their preparation from butanoic acid and a corresponding amine.
Method 1: Direct Amidation via Coupling Reagents
Direct coupling of a carboxylic acid with an amine using a coupling reagent is one of the most frequently employed methods for amide synthesis due to its operational simplicity and mild reaction conditions.[2][4] This approach avoids the need to first convert the carboxylic acid into a more reactive species like an acyl chloride.[4]
Protocol 1.1: EDC/HOBt Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate readily reacts with an amine to form the desired amide.[5] The addition of an additive like 1-hydroxybenzotriazole (HOBt) is often used to minimize side reactions and reduce racemization in chiral substrates.[3][7]
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve butanoic acid (1.0 mmol, 1 equiv.) in an appropriate aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), 10 mL).
-
Activation: Add 1-hydroxybenzotriazole (HOBt) (1.1 mmol, 1.1 equiv.) and EDC (1.1 mmol, 1.1 equiv.) to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add the desired amine (1.0 mmol, 1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 mmol, 1.5 equiv.) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure butanoic acid amide.
Protocol 1.2: Borate Ester Mediated Amidation
The use of tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been reported as an effective reagent for the direct amidation of carboxylic acids.[1][8] A key advantage of this method is the often simplified purification process, which can sometimes be achieved by simple filtration, avoiding the need for aqueous work-ups or chromatography.[1][2]
Experimental Protocol:
-
Preparation: To a solution of butanoic acid (1.0 mmol, 1 equiv.) and the desired amine (1.0 mmol, 1 equiv.) in acetonitrile (MeCN) (2 mL, 0.5 M), add B(OCH₂CF₃)₃ (2.0 mmol, 2 equiv.).[1][8]
-
Reaction: Stir the reaction mixture at 80°C for 5-15 hours.[1][8] For less reactive substrates, the temperature can be increased to 100°C in a sealed tube.[1][8] Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture can be purified. A solid-phase workup using commercially available resins can be employed to remove byproducts and unreacted starting materials, often yielding the pure amide product after filtration and solvent evaporation.[1][8] Alternatively, a standard aqueous work-up and chromatographic purification can be performed.[8]
Data Summary: Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact reaction efficiency, cost, and the potential for side reactions like racemization.[4]
| Coupling Reagent | Common Additive | Typical Solvent | Key Advantages | Key Disadvantages |
| EDC (or DCC ) | HOBt, DMAP | DCM, DMF | Readily available, cost-effective, water-soluble byproduct (EDC).[3][6] | Potential for racemization, DCC byproduct (DCU) is poorly soluble.[6][7] |
| HATU (or HBTU ) | DIPEA, TEA | DMF, NMP | High reactivity, fast reaction times, low racemization.[3][7] | Higher cost, can react with free amine if used in excess.[4] |
| B(OCH₂CF₃)₃ | None | MeCN | Simple workup, low racemization, operationally simple.[1][8] | Requires elevated temperatures.[8] |
| PyBOP | DIPEA, TEA | DMF | Effective for sterically hindered couplings, low racemization.[7] | Higher cost, phosphorus-based byproducts. |
Method 2: Acyl Chloride-Mediated Synthesis (Schotten-Baumann Conditions)
This classic two-step method involves the initial conversion of butanoic acid to the more reactive butanoyl chloride, which is then reacted with the amine.[6][9] This method is robust and often provides high yields, but the conditions can be harsh.[4]
Experimental Protocol:
Step 1: Synthesis of Butanoyl Chloride
-
Preparation: In a flask equipped with a reflux condenser and a gas outlet, add butanoic acid (1.0 mmol, 1 equiv.) to an excess of thionyl chloride (SOCl₂) (e.g., 5 mL) or oxalyl chloride.[5][9] This step should be performed in a well-ventilated fume hood.
-
Reaction: Gently reflux the mixture for 1-2 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.
-
Isolation: Carefully remove the excess thionyl chloride by distillation under reduced pressure to obtain crude butanoyl chloride, which is often used immediately in the next step without further purification.[6]
Step 2: Amidation
-
Preparation: Dissolve the amine (1.0 mmol, 1 equiv.) in an aprotic solvent like DCM in a flask cooled in an ice bath (0°C).
-
Reaction: Add a base, such as pyridine or triethylamine (1.2 equiv.), to the amine solution.[6] Then, add the crude butanoyl chloride (1.0 equiv.) dropwise to the stirring solution.
-
Completion: Allow the reaction to warm to room temperature and stir for 2-16 hours until completion (monitored by TLC).[5]
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash it with dilute acid, dilute base, and brine. Dry the organic layer, concentrate it, and purify the resulting crude amide by recrystallization or column chromatography.
Visualizations: Workflows and Mechanisms
Diagrams can help clarify complex experimental procedures and chemical relationships. The following visualizations are provided in the DOT language for Graphviz.
Caption: General workflow for synthesizing butanoic acid amides.
Caption: Mechanism of EDC-mediated amide coupling.[10]
Caption: Decision tree for selecting a synthesis method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. peptide.com [peptide.com]
- 8. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Video: Preparation of Amides [jove.com]
Application Note: Measuring the Inhibitory Activity of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic Acid Against Target Kinase X (TKX) Using a Luminescence-Based In Vitro Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Target Kinase X (TKX) is a hypothetical serine/threonine kinase that plays a key role in the "Pro-Inflammatory Signaling Cascade" (PISC). Overactivity of TKX has been associated with chronic inflammation. Therefore, small molecule inhibitors of TKX are of significant therapeutic interest. This document provides a detailed protocol for measuring the in vitro activity of a novel small molecule, 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid, against TKX.
Assay Principle
The activity of TKX is determined using a luminescence-based kinase assay that quantifies the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation.[1][2][3] The kinase reaction consumes ATP as it transfers a phosphate group to its substrate.[1][3] After the reaction, a proprietary reagent containing luciferase and luciferin is added. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of the remaining ATP, generating a "glow-type" luminescent signal.[1][2] The intensity of this light is directly proportional to the ATP concentration and, therefore, inversely proportional to the activity of TKX.[1][3] A potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal.
Hypothetical Signaling Pathway
The following diagram illustrates the hypothetical Pro-Inflammatory Signaling Cascade (PISC) where Target Kinase X (TKX) is a key mediator.
Caption: Hypothetical signaling pathway involving Target Kinase X (TKX).
Experimental Protocols
Materials and Reagents
-
Compound: this compound (prepared as a 10 mM stock in 100% DMSO)
-
Enzyme: Recombinant human Target Kinase X (TKX)
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate for TKX
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[2]
-
ATP: 10 mM ATP solution
-
Detection Reagent: Kinase-Glo™ Luminescent Kinase Assay Kit (or equivalent)
-
Plates: White, opaque, flat-bottom 96-well or 384-well assay plates
-
Equipment: Multichannel pipette, luminometer plate reader
Protocol for TKX Inhibition Assay
This protocol describes a homogeneous, single-addition method performed in a multiwell plate.[1]
-
Compound Dilution:
-
Prepare a serial dilution of this compound in kinase reaction buffer. A common starting point is a 10-point, 3-fold serial dilution, starting from 100 µM.
-
Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a "no inhibitor" control (0% inhibition) containing only buffer and DMSO, and a "no enzyme" control (100% inhibition) containing buffer, DMSO, and no TKX.
-
-
Assay Plate Setup (25 µL final volume per well):
-
Add 5 µL of the diluted compound or control to the appropriate wells of the assay plate.
-
Add 10 µL of a 2.5x enzyme/substrate mixture (containing TKX and its substrate, pre-diluted in kinase buffer) to each well.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding 10 µL of 2.5x ATP solution (final concentration should be at or near the Km for TKX, e.g., 10 µM) to all wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo™ reagent to room temperature.
-
Add 25 µL of the prepared Kinase-Glo™ reagent to each well.[1]
-
Mix the plate on a shaker for 2 minutes to ensure cell lysis and signal stabilization.
-
Incubate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.[2]
-
Measure luminescence using a plate reader.
-
Experimental Workflow
The following diagram provides a visual overview of the experimental protocol.
Caption: Workflow for the in vitro kinase inhibition assay.
Data Analysis and Presentation
-
Calculate Percent Inhibition: The percentage of kinase activity inhibition is calculated using the following formula, where RLU is Relative Light Units:
% Inhibition = 100 * (RLU_inhibitor - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme)
-
Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The data are then fitted to a four-parameter logistic dose-response curve.
Data Summary
The table below presents hypothetical inhibition data for this compound against Target Kinase X.
| Compound | Target | IC50 (nM) [Hypothetical] | Hill Slope | R² Value |
| This compound | Target Kinase X | 75.3 | 1.1 | 0.995 |
| Staurosporine (Control Inhibitor) | Target Kinase X | 5.2 | 1.0 | 0.998 |
This application note provides a robust and reproducible luminescence-based method for evaluating the inhibitory activity of this compound against the hypothetical Target Kinase X. The assay is highly sensitive, suitable for high-throughput screening, and allows for the accurate determination of IC50 values.[1] This protocol can be adapted for the characterization of other novel kinase inhibitors.
References
High-Throughput Screening Assays for S1P1 Receptor Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking, vascular integrity, and endothelial barrier function. Its involvement in autoimmune diseases, such as multiple sclerosis, has made it a prime therapeutic target for the development of novel agonists. High-throughput screening (HTS) is an essential methodology for identifying and characterizing new S1P1 receptor agonists from large chemical libraries. This document provides detailed application notes and protocols for several robust HTS assays designed to measure S1P1 receptor activation.
S1P1 Receptor Signaling Pathway
S1P1 primarily couples to the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, agonist-bound S1P1 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding desensitizes the G protein signaling and initiates receptor internalization.
Figure 1: S1P1 Receptor Signaling Pathway.
General High-Throughput Screening Workflow
A typical HTS campaign for identifying S1P1 receptor agonists involves several stages, from assay development to hit confirmation and characterization. The workflow is designed to efficiently screen large compound libraries and identify promising lead candidates.
Figure 2: General High-Throughput Screening Workflow.
Quantitative Data for S1P1 Receptor Agonists
The following table summarizes the potency (EC50) of various S1P1 receptor agonists as determined by different HTS functional assays. This data allows for a comparative analysis of compound activity across various signaling readouts.
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference(s) |
| Fingolimod-P (FTY720-P) | β-Arrestin Recruitment | CHO | 9.15 | [1] |
| Fingolimod-P (FTY720-P) | GTPγS Binding | CHO | 0.3 | [2] |
| Ponesimod | β-Arrestin Recruitment | CHO | 1.5 | [3] |
| Ponesimod | Gαi Activation (cAMP) | CHO | 1.1 | [3] |
| SEW2871 | cAMP Assay (CRE-BLA) | CHO | ~2 (EC20 used) | [4] |
| S1P | Receptor Internalization | U2OS | ~25 | [5] |
| ML248 | Tango™ (β-Arrestin) | U2OS | >25,000 | [6] |
| Isoxazole 6d | GTPγS Binding | CHO | 0.2 |
Application Notes and Protocols
β-Arrestin Recruitment Assay
Application Note: β-arrestin recruitment assays are a robust and widely used method for screening GPCR agonists.[7][8] These assays are generally G protein-independent and provide a direct measure of agonist-induced receptor activation and the initiation of desensitization. The PathHunter® technology from DiscoveRx is a common platform that utilizes enzyme fragment complementation (EFC) of β-galactosidase.[3][7] In this system, the S1P1 receptor is tagged with a small enzyme donor fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme acceptor fragment. Agonist-induced recruitment of β-arrestin to the S1P1 receptor forces the complementation of the two fragments, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Figure 3: β-Arrestin Recruitment Assay Mechanism.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture PathHunter® S1P1 β-Arrestin cells (e.g., CHO-K1) in the recommended medium supplemented with selection antibiotics.
-
Harvest cells and resuspend in cell plating reagent.
-
Plate 5,000-10,000 cells per well in a 384-well white, solid-bottom assay plate.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of test compounds and control agonists (e.g., S1P) in assay buffer. The final DMSO concentration should typically be ≤ 0.5%.
-
Add the diluted compounds to the cell plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 90 minutes.
-
-
Signal Detection:
-
Equilibrate the PathHunter® detection reagents to room temperature.
-
Prepare the detection reagent solution according to the manufacturer's instructions.
-
Add the detection reagent solution to each well.
-
Incubate the plates at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
cAMP Assay
Application Note: Since S1P1 is a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[12] To measure this decrease in a high-throughput format, cells are typically stimulated with forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP. S1P1 agonists will then cause a dose-dependent reduction in the forskolin-stimulated cAMP levels.[7] Common HTS technologies for measuring cAMP include Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, and bioluminescence-based assays like Promega's cAMP-Glo™.[13][4][7] The following protocol is a general guideline for an HTRF-based cAMP assay.
Figure 4: cAMP Assay Mechanism (HTRF).
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture cells stably expressing S1P1 (e.g., CHO-K1 or HEK293) in the appropriate medium.
-
Harvest and resuspend cells in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Dispense 5,000-20,000 cells per well into a 384-well low-volume white plate.
-
-
Compound and Forskolin Addition:
-
Prepare serial dilutions of test compounds and control agonists.
-
Prepare a solution of forskolin at a concentration that gives approximately 80% of its maximal effect (EC80).
-
Add the test compounds to the cell plate, followed by the addition of the forskolin solution. Alternatively, a mixture of the compound and forskolin can be added.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the 665/620 nm ratio. The HTRF signal is inversely proportional to the amount of intracellular cAMP.
-
Plot the HTRF ratio against the log of the agonist concentration to determine EC50 values.
-
Receptor Internalization Assay
Application Note: Agonist binding to S1P1 induces its internalization from the plasma membrane into intracellular endosomes.[14] This process can be visualized and quantified in a high-throughput manner using cells that stably express an S1P1 receptor fused to a fluorescent protein, such as Green Fluorescent Protein (GFP).[5] In unstimulated cells, the fluorescence is localized at the plasma membrane. Upon agonist stimulation, the fluorescence redistributes to intracellular puncta. High-content imaging systems can be used to quantify this change in fluorescence distribution.
Figure 5: Receptor Internalization Assay Workflow.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture cells stably expressing S1P1-GFP (e.g., U2OS) in the appropriate medium.
-
Plate cells in 384-well black, clear-bottom imaging plates and incubate for 18-24 hours.[5]
-
-
Serum Starvation:
-
Gently replace the culture medium with serum-free medium and incubate for 2-4 hours to reduce basal receptor internalization.[15]
-
-
Compound Addition:
-
Add serial dilutions of test compounds and control agonists to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.[5]
-
-
Cell Fixation and Staining:
-
Gently remove the compound-containing medium and add a fixing solution (e.g., 4% paraformaldehyde in PBS).
-
Incubate at room temperature for 20 minutes.
-
Wash the cells multiple times with PBS.
-
Add a nuclear stain (e.g., Hoechst) to facilitate cell identification and segmentation during image analysis.
-
-
Data Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify cells and quantify the amount of fluorescence inside the cell versus at the cell periphery.
-
Plot the measure of internalization against the log of the agonist concentration to determine EC50 values.
-
GTPγS Binding Assay
Application Note: The GTPγS binding assay is a functional assay that measures the direct activation of G proteins by an agonist-bound GPCR.[16][17] It is performed on cell membranes containing the receptor of interest. In the presence of an agonist, the Gα subunit releases GDP and binds to a non-hydrolyzable GTP analog, [35S]GTPγS. The amount of incorporated radiolabel is then quantified, typically using a scintillation counter after separating bound from free radiolabel by filtration. This assay is useful for determining the potency and efficacy of agonists at an early step in the signaling cascade.[16]
Figure 6: GTPγS Binding Assay Mechanism.
Experimental Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the human S1P1 receptor.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well or 384-well plate, add assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4), GDP (to ensure G proteins are in the inactive state), and the cell membranes.
-
Add serial dilutions of test compounds and control agonists.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filter plates using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound [35S]GTPγS.
-
-
Data Acquisition and Analysis:
-
Dry the filter plates and add scintillant to each well.
-
Measure the radioactivity using a scintillation counter.
-
Plot the counts per minute (CPM) against the log of the agonist concentration to determine EC50 and Emax values.
-
Conclusion
The selection of an appropriate HTS assay for S1P1 receptor agonist discovery depends on the specific goals of the screening campaign. β-arrestin recruitment and receptor internalization assays provide readouts of receptor activation and desensitization, while cAMP and GTPγS binding assays directly measure G protein-mediated signaling. Each of these assays can be adapted to a high-throughput format and, when used in conjunction, can provide a comprehensive pharmacological profile of novel S1P1 receptor agonists. The detailed protocols and application notes provided herein serve as a guide for researchers to establish and execute robust HTS campaigns targeting this important therapeutic receptor.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. assay.dev [assay.dev]
- 10. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic or dysregulated inflammation is a key component in a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The development of novel anti-inflammatory therapeutics is a significant focus of drug discovery. This document provides detailed application notes and protocols for a panel of robust cell-based assays to identify and characterize potential anti-inflammatory compounds.
These assays focus on key inflammatory mediators and signaling pathways, including nitric oxide (NO), pro-inflammatory cytokines (TNF-α and IL-6), and the transcription factors NF-κB and AP-1. The protocols are primarily designed for use with the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation, and HEK293 cells for reporter assays.
Key Inflammatory Signaling Pathways
The inflammatory response is orchestrated by complex signaling cascades. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are often activated by inflammatory stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[2]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[3] In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins.[1][4] This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences to induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS).[3][5]
MAPK Signaling Pathway
The MAPK signaling cascade is another crucial pathway in the regulation of inflammation.[6] It consists of a series of protein kinases that phosphorylate and activate one another. The main MAPK families involved in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[7] Activation of these pathways by inflammatory stimuli leads to the activation of various transcription factors, including AP-1, which in turn regulate the expression of pro-inflammatory genes.[8][9]
Experimental Workflow Overview
The general workflow for assessing the anti-inflammatory potential of a test compound involves cell culture, treatment with the compound, stimulation with an inflammatory agent, and subsequent measurement of inflammatory markers.
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle
Nitric oxide is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon activation by pro-inflammatory stimuli like LPS.[10] Due to its short half-life, NO is rapidly oxidized to stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻). The Griess assay is a colorimetric method that measures the concentration of nitrite in the cell culture supernatant as an indicator of NO production.[11][12]
Experimental Protocol
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound and vehicle control (e.g., DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (dissolved in DMEM) for 1-2 hours. Include a vehicle control.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a serial dilution of sodium nitrite (e.g., 100 µM to 1.56 µM) in DMEM to create a standard curve.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each well containing supernatant or standard, and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
Data Presentation
| Treatment | Concentration (µM) | Nitrite Concentration (µM) ± SD | % Inhibition |
| Control (Unstimulated) | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.8 ± 3.1 | 0% |
| Test Compound + LPS | 10 | 32.5 ± 2.5 | 29.0% |
| Test Compound + LPS | 25 | 21.1 ± 1.9 | 53.9% |
| Test Compound + LPS | 50 | 9.7 ± 1.1 | 78.8% |
| Positive Control (e.g., L-NAME) + LPS | 100 | 5.4 ± 0.8 | 88.2% |
Note: Data are hypothetical and for illustrative purposes only.
Pro-inflammatory Cytokine Quantification (ELISA)
Principle
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cell culture supernatants.[13][14] This assay utilizes a pair of antibodies specific to the cytokine of interest in a sandwich format.
Experimental Protocol
Materials:
-
Cell culture supernatants from the experimental setup described in the NO assay.
-
ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
96-well ELISA plates.
-
Microplate reader.
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add 100 µL of cell culture supernatants and recombinant cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.[15]
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add TMB substrate. Incubate in the dark until a color develops (typically 15-30 minutes).[16]
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[17]
Data Presentation
Table 2a: TNF-α Levels
| Treatment | Concentration (µM) | TNF-α (pg/mL) ± SD | % Inhibition |
| Control | - | 50 ± 15 | - |
| LPS (1 µg/mL) | - | 3500 ± 250 | 0% |
| Test Compound + LPS | 10 | 2450 ± 210 | 30.0% |
| Test Compound + LPS | 25 | 1600 ± 150 | 54.3% |
| Test Compound + LPS | 50 | 750 ± 90 | 78.6% |
Table 2b: IL-6 Levels
| Treatment | Concentration (µM) | IL-6 (pg/mL) ± SD | % Inhibition |
| Control | - | 30 ± 10 | - |
| LPS (1 µg/mL) | - | 6200 ± 450 | 0% |
| Test Compound + LPS | 10 | 4800 ± 380 | 22.6% |
| Test Compound + LPS | 25 | 2900 ± 250 | 53.2% |
| Test Compound + LPS | 50 | 1100 ± 120 | 82.3% |
Note: Data are hypothetical and for illustrative purposes only. Actual values can vary based on experimental conditions.[18][19][20]
NF-κB Reporter Gene Assay
Principle
This assay measures the transcriptional activity of NF-κB.[21] Cells are transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB binding sites. Upon activation, NF-κB binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the NF-κB activity.[22]
Experimental Protocol
Materials:
-
HEK293T cells (or other suitable cell line).
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Transfection reagent.
-
DMEM with 10% FBS.
-
Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant.
-
Test compound and vehicle control.
-
Dual-Luciferase® Reporter Assay System.
-
96-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the assay kit.
-
Luciferase Measurement: Transfer the cell lysate to a white 96-well plate. Add the luciferase assay reagent and measure the firefly luminescence. Then, add the Stop & Glo® reagent and measure the Renilla luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold induction of NF-κB activity relative to the unstimulated control.
Data Presentation
| Treatment | Concentration (µM) | Normalized Luciferase Activity (RLU) ± SD | % Inhibition |
| Control | - | 1.0 ± 0.1 | - |
| TNF-α (10 ng/mL) | - | 15.2 ± 1.3 | 0% |
| Test Compound + TNF-α | 1 | 11.5 ± 1.0 | 24.3% |
| Test Compound + TNF-α | 5 | 6.8 ± 0.7 | 55.3% |
| Test Compound + TNF-α | 10 | 2.3 ± 0.4 | 84.9% |
Note: RLU = Relative Light Units. Data are hypothetical and for illustrative purposes only.[23][24]
AP-1 Reporter Gene Assay
Principle
The Activator Protein-1 (AP-1) is a transcription factor that plays a crucial role in inflammation and is often activated by the MAPK signaling pathway.[25][26] Similar to the NF-κB assay, this assay uses a luciferase reporter gene under the control of an AP-1 responsive element to measure the transcriptional activity of AP-1.
Experimental Protocol
Materials:
-
HEK293 cells (or other suitable cell line).
-
AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Transfection reagent.
-
DMEM with 10% FBS.
-
Phorbol 12-myristate 13-acetate (PMA) as a stimulant.
-
Test compound and vehicle control.
-
Dual-Luciferase® Reporter Assay System.
-
96-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the AP-1 firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with PMA (e.g., 50 ng/mL) for 16-24 hours.
-
Cell Lysis and Luciferase Measurement: Follow the same procedure as described for the NF-κB reporter assay.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of AP-1 activity relative to the unstimulated control.
Data Presentation
| Treatment | Concentration (µM) | Normalized Luciferase Activity (RLU) ± SD | % Inhibition |
| Control | - | 1.0 ± 0.2 | - |
| PMA (50 ng/mL) | - | 25.6 ± 2.1 | 0% |
| Test Compound + PMA | 1 | 18.2 ± 1.5 | 28.9% |
| Test Compound + PMA | 5 | 9.7 ± 1.1 | 62.1% |
| Test Compound + PMA | 10 | 3.1 ± 0.5 | 87.9% |
Note: RLU = Relative Light Units. Data are hypothetical and for illustrative purposes only.
Conclusion
The cell-based assays described in these application notes provide a comprehensive platform for the initial screening and characterization of anti-inflammatory compounds. By measuring key inflammatory mediators and the activity of crucial signaling pathways, researchers can gain valuable insights into the potential efficacy and mechanism of action of novel therapeutic candidates. It is important to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 9. cusabio.com [cusabio.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fn-test.com [fn-test.com]
- 18. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin | MDPI [mdpi.com]
- 19. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel NF-κB reporter mouse for the non-invasive monitoring of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols: Animal Models for Testing Analgesic Effects of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for established animal models used to screen and characterize the analgesic properties of novel chemical entities. The described methods—the Tail-Flick Test, Hot Plate Test, Formalin Test, and Carrageenan-Induced Paw Edema Model—are fundamental assays in preclinical pain research.
Nociceptive Signaling Pathways
The sensation of pain, or nociception, is initiated by the activation of specialized sensory neurons called nociceptors.[1] These neurons detect noxious thermal, mechanical, or chemical stimuli. The signal is then transmitted from the periphery to the dorsal horn of the spinal cord and subsequently relayed to higher brain centers for processing, leading to the perception of pain.[2] The following diagram illustrates a simplified overview of the key signaling pathways involved in nociception, which are often the targets for analgesic drugs.
Animal Models for Acute Nociceptive Pain
Models of acute nociceptive pain are utilized to evaluate the efficacy of compounds against sudden, sharp pain, typically in response to thermal stimuli. These tests are particularly sensitive to centrally acting analgesics, such as opioids.
Tail-Flick Test
The tail-flick test is a classic method for assessing the spinal reflex to a thermal stimulus.[3] An intense light beam is focused on the animal's tail, and the latency to flick the tail away from the heat is measured as an indicator of the pain threshold.[3]
Apparatus:
-
Tail-flick analgesiometer with a radiant heat source.
-
Animal restrainer.
Animals:
-
Male or female mice (20-30 g) or rats (150-250 g).
Procedure:
-
Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Gently place the animal in the restrainer.
-
Position the tail over the radiant heat source.
-
Activate the heat source and start the timer.
-
Record the latency (in seconds) for the animal to flick its tail. A cut-off time (typically 10-15 seconds) must be set to prevent tissue damage.
-
Establish a baseline latency for each animal.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Measure the tail-flick latency at predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes).[4]
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the following formula:
%MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
| Compound | Dose (mg/kg) | Route | Peak Effect Time (min) | % MPE (Mean ± SEM) | Animal Model |
| Morphine | 1 | s.c. | 30-60 | Low | Rat |
| Morphine | 10 | s.c. | 30-60 | High | Rat |
Note: "Low" and "High" %MPE are qualitative descriptions based on typical results. Specific values can be found in the cited literature.[5]
Hot Plate Test
The hot plate test measures the response to a constant thermal stimulus applied to the paws.[6] The latency to a nocifensive response, such as paw licking or jumping, is recorded.[7] This test assesses a supraspinally organized response to pain.[7]
Apparatus:
-
Hot plate apparatus with adjustable temperature control.
-
A transparent cylindrical enclosure to confine the animal to the heated surface.
Animals:
-
Male or female mice (20-30 g) or rats (150-250 g).
Procedure:
-
Set the hot plate temperature to a constant, non-damaging level (typically 52-55°C).[8]
-
Allow the animals to acclimate to the testing room for at least 30-60 minutes.[8]
-
Gently place the animal on the hot plate within the enclosure and start the timer.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[9]
-
Record the latency to the first clear nocifensive response. A cut-off time (e.g., 30 seconds) should be implemented to prevent injury.[8]
-
Establish a baseline latency for each animal.
-
Administer the test compound or vehicle.
-
Measure the hot plate latency at specified time points after administration.[10]
Data Analysis: The %MPE can be calculated as described for the tail-flick test.
| Compound | Dose (mg/kg) | Route | Peak Effect Time (min) | Latency (s) (Mean ± SEM) | Animal Model |
| Vehicle | - | s.c. | - | ~10-15 | Rat |
| Morphine | 3 | s.c. | 60 | Increased significantly | Rat |
| Morphine | 6 | s.c. | 60 | Further increased | Rat |
| Morphine | 9 | s.c. | 60 | Approaching cut-off | Rat |
Note: Specific latency values can vary between studies and animal strains.[11][12]
Animal Models for Inflammatory Pain
Inflammatory pain models are used to investigate the effects of compounds on pain that arises from tissue injury and inflammation. These models are sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) and other peripherally acting analgesics.
Formalin Test
The formalin test induces a biphasic pain response by injecting a dilute formalin solution into the animal's paw.[13] The early phase (0-5 minutes) represents acute, direct nociceptor activation, while the late phase (15-30 minutes) reflects inflammatory pain and central sensitization.[13][14]
Apparatus:
-
Observation chambers with transparent walls.
-
Syringes with fine-gauge needles (e.g., 30G).
-
Stopwatches or automated tracking software.
Animals:
-
Male or female mice (20-30 g).
Procedure:
-
Habituate the animals to the observation chambers for at least 1 hour the day before the experiment.[15]
-
On the test day, administer the test compound or vehicle.
-
After the appropriate pre-treatment time, inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 1-5%) into the plantar surface of the right hind paw.[16][17]
-
Immediately place the animal back into the observation chamber.
-
Record the cumulative time the animal spends licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (20-30 minutes after injection).[16]
Data Analysis: The total time spent licking/biting in each phase is calculated for each animal. The analgesic effect is determined by the reduction in this time compared to the vehicle-treated group.
| Compound | Dose (mg/kg) | Route | Effect on Early Phase | Effect on Late Phase | Animal Model |
| Morphine | 2.5 - 10 | i.p. | Dose-dependent inhibition | Dose-dependent inhibition | Mouse |
| Acetylsalicylic Acid | 200 - 400 | i.p. | Inhibition | Inhibition | Mouse |
| Indomethacin | - | - | No effect | Inhibition | Mouse |
Data is based on findings from multiple studies.[13][16][18]
Carrageenan-Induced Paw Edema
This model is widely used to assess the anti-inflammatory and anti-hyperalgesic effects of novel compounds.[19] Injection of carrageenan, a seaweed extract, into the paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified.[20]
Apparatus:
-
Plethysmometer or digital calipers to measure paw volume/thickness.
-
Syringes with fine-gauge needles.
Animals:
-
Male or female rats (150-250 g) or mice (20-30 g).
Procedure:
-
Measure the initial volume of the right hind paw of each animal.
-
Administer the test compound or vehicle. This is typically done 30-60 minutes before the carrageenan injection.[20]
-
Inject a small volume (e.g., 100 µL) of 1% carrageenan solution in saline into the subplantar region of the right hind paw.[21]
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[22]
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-carrageenan measurements. The percentage inhibition of edema is calculated as follows:
% Inhibition = [ (Edema in control group - Edema in treated group) / Edema in control group ] x 100
| Compound | Dose (mg/kg) | Route | Time Point (hr) | % Inhibition of Edema (Mean ± SEM) | Animal Model |
| Indomethacin | 10 | i.g. | 3 | ~65.71% | Rat |
| Naproxen | 15 | i.g. | 2 | ~81% | Rat |
| Indomethacin | 20 | i.g. | 5 | ~57.09% | Mouse |
Data is compiled from multiple sources and may vary based on experimental conditions.[23][24][25]
References
- 1. JCI - Nociceptors: the sensors of the pain pathway [jci.org]
- 2. An Overview of Pathways Encoding Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tail flick test - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. Hot plate test [panlab.com]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. brieflands.com [brieflands.com]
- 11. Effects of morphine and naloxone on behaviour in the hot plate test: an ethopharmacological study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Formalin Murine Model of Pain [bio-protocol.org]
- 16. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. inotiv.com [inotiv.com]
- 21. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. annexpublishers.com [annexpublishers.com]
Application of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid in Cancer Research: Current Landscape
Initial investigations into the scientific literature and chemical databases reveal a notable absence of published research on the direct application of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid in the field of cancer research. While the chemical structure of this compound is indexed in databases such as PubChem, there is a lack of associated studies detailing its biological activity, mechanism of action, or efficacy in cancer models.[1]
This scarcity of data prevents the creation of detailed application notes, experimental protocols, and quantitative data summaries as requested. The core requirements, including the generation of signaling pathway diagrams and experimental workflows, cannot be fulfilled without foundational research establishing the compound's role and effects in oncology.
It is important to distinguish this specific molecule from other structurally related compounds that have been investigated in various therapeutic contexts. For instance, derivatives of 4-oxo-butanoic acid with different heterocyclic moieties have been explored for their potential as S1P₁ receptor agonists and for their anti-inflammatory properties. However, these findings are not directly transferable to this compound.
Future Directions and Considerations
For researchers interested in exploring the potential of this compound in cancer research, the following hypothetical workflow could serve as a starting point for investigation.
Caption: A hypothetical workflow for the preclinical evaluation of a novel compound in cancer research.
This generalized workflow outlines the logical progression from initial cell-based assays to more complex animal studies and eventual chemical optimization. Each stage would require the development of specific, detailed protocols.
Given the current lack of data, any researcher venturing into this area would be charting a new course. The initial steps would involve synthesizing the compound and performing broad-spectrum screening against a panel of cancer cell lines to identify any potential cytotoxic or cytostatic effects. Should any activity be observed, further studies to elucidate the mechanism of action would be warranted.
References
Application Notes: Piperazine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of potent and selective kinase inhibitors. Its versatile nature allows for the modulation of physicochemical properties, leading to improved pharmacokinetic profiles and potent biological activity. This document provides an overview of the application of piperazine derivatives as kinase inhibitors, with a focus on their therapeutic potential in oncology.
Introduction to Piperazine-Based Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Kinase inhibitors have emerged as a successful class of targeted therapies. The piperazine moiety is a key structural feature in many FDA-approved kinase inhibitors, including Imatinib, a BCR-ABL inhibitor, and Palbociclib, a CDK4/6 inhibitor.[2] The nitrogen atoms of the piperazine ring can be readily functionalized, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.[3][4]
Key Kinase Targets and Signaling Pathways
Piperazine derivatives have been developed to target a range of kinases implicated in cancer progression. These include:
-
Receptor Tyrosine Kinases (RTKs):
-
Non-Receptor Tyrosine Kinases:
-
Cyclin-Dependent Kinases (CDKs):
-
CDK2: This kinase is involved in cell cycle progression, particularly the G1/S phase transition.[8]
-
The inhibition of these kinases by piperazine derivatives can disrupt critical signaling pathways, leading to anti-tumor effects such as apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Data Presentation: In Vitro Activity of Piperazine Derivatives
The following tables summarize the in vitro inhibitory and cytotoxic activities of selected piperazine derivatives against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Piperazine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Benzofuran-piperazine hybrids | CDK2 | 40.91 - 52.63 | [8] |
| Piperazine-based thiazolidinones | VEGFR2 | <300 | [5] |
| Aminopyridine-piperazine derivatives | BTK | Not explicitly stated, but SAR is discussed | [7] |
Table 2: Anticancer Activity of Piperazine Derivatives
| Compound Class | Cancer Cell Line | Cancer Type | GI50 / IC50 (µM) | Reference |
| Novel Piperazine Derivative | K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 | [6] |
| Piperazine-based thiazolidinones | HepG-2 | Liver Cancer | 0.03 - 0.06 | [5] |
| Rhodanine–piperazine hybrids | MCF-7 | Breast Cancer | Comparable to Gefitinib (36.2 µM) | [9] |
| AK301 | HT29 | Colon Cancer | ED50 ≈ 0.115 | [10] |
Mandatory Visualizations
Signaling Pathways
Caption: PI3K/AKT Signaling Pathway and points of inhibition by piperazine derivatives.
Caption: BCR-ABL Signaling Pathway in CML and its inhibition by Imatinib.
Caption: CDK2-mediated cell cycle progression and its inhibition.
Experimental Workflows
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Workflow for a cell viability (MTT) assay.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for determining the IC50 value of a piperazine derivative against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Piperazine derivative stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Perform serial dilutions of the piperazine derivative in kinase reaction buffer to create a 10-point dose-response curve.
-
-
Kinase Reaction:
-
Add 5 µL of the piperazine derivative dilutions or vehicle control (DMSO) to the wells of the 96-well plate.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Incubate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effect of a piperazine derivative on cancer cell lines.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Piperazine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperazine derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[11]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently and incubate overnight at room temperature in the dark.
-
Read the absorbance at 570 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 or GI50 value.[6]
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a piperazine derivative on cell cycle distribution.[11]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Piperazine derivative
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the piperazine derivative at its IC50 concentration for 24-48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.[11]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
The DNA content is proportional to the PI fluorescence intensity.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[1]
-
Protocol 4: Western Blot Analysis of PI3K/AKT Pathway
This protocol assesses the effect of a piperazine derivative on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.[6]
Materials:
-
Cancer cell line
-
Piperazine derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the piperazine derivative for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.
-
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
Application Notes and Protocols: Development of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid as an Antimicrobial Agent
Disclaimer: The following application notes and protocols are provided as a research framework. As of the date of this document, specific antimicrobial activity for 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid has not been reported in the peer-reviewed literature. The protocols described are based on established methodologies for the synthesis and evaluation of related piperazine-containing compounds, which have shown promise as antimicrobial agents.[1][2][3][4][5] These notes are intended to guide researchers in the potential investigation of this specific molecule.
Introduction
The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[1][4] Piperazine and its derivatives have been identified as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a broad spectrum of activities, including antibacterial, antifungal, and antitubercular effects.[1][4] The structural versatility of the piperazine ring allows for modifications that can enhance potency and improve pharmacokinetic profiles.[5]
This document outlines the proposed development of This compound (PubChem CID: 833642) as a potential antimicrobial agent.[6] We provide a plausible synthetic route and standardized protocols for evaluating its antimicrobial efficacy in vitro.
Proposed Synthesis Protocol
The synthesis of this compound can be achieved via a direct acylation of 3-oxopiperazine with succinic anhydride. This method is based on the common reactivity of amines with anhydrides to form amide and carboxylic acid functionalities.[7][8]
Protocol 2.1: Synthesis of this compound
Materials:
-
3-Oxopiperazine
-
Succinic Anhydride[8]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-oxopiperazine (1.0 eq) in anhydrous DMF (100 mL) under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add succinic anhydride (1.1 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to 60°C and maintain stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 200 mL of diethyl ether and 100 mL of 1M HCl.
-
Shake vigorously and separate the aqueous layer.
-
Extract the aqueous layer three times with 100 mL portions of diethyl ether to remove any unreacted starting materials.
-
The product is expected to remain in the aqueous layer. The aqueous layer can be concentrated under reduced pressure. Alternative purification may be required, such as recrystallization or column chromatography, depending on the product's properties.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.
DOT Visualization of Synthesis Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C8H12N2O4 | CID 833642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Succinic anhydride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Studies of Butanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation strategies for butanoic acid derivatives intended for in vivo research. Butanoic acid, also known as butyric acid, and its derivatives are of significant interest due to their potential therapeutic effects, including anti-inflammatory and anti-cancer properties. However, the direct in vivo application of butanoic acid is challenging due to its short half-life, rapid metabolism, and unpleasant odor.[1][2] This document outlines various formulation approaches to overcome these limitations, presents relevant quantitative data, and provides detailed experimental protocols.
Formulation Strategies for Butanoic Acid Derivatives
Several strategies have been developed to improve the delivery and efficacy of butanoic acid in vivo. These primarily involve the use of prodrugs and advanced drug delivery systems.
1. Prodrugs:
-
Tributyrin: A triglyceride prodrug of butyrate, where three butyrate molecules are esterified to a glycerol backbone. It is designed for oral administration and is hydrolyzed by lipases in the gastrointestinal tract to release butyrate.[3]
-
4-Phenylbutyric Acid (4-PBA): A derivative of butanoic acid that acts as a chemical chaperone to reduce endoplasmic reticulum (ER) stress.[4] It is also an inhibitor of histone deacetylase (HDAC).
-
Other Ester Conjugates: Butanoic acid has been conjugated to molecules like L-serine and glucosamine to enhance its oral bioavailability and provide targeted delivery.
2. Advanced Delivery Systems:
-
Polymeric Micelles: These are nano-sized, core-shell structures formed by the self-assembly of amphiphilic block copolymers. Butyrate can be conjugated to the hydrophobic block, allowing for encapsulation and controlled release in the gastrointestinal tract.[5][6] This approach can mask the odor of butyrate and protect it from rapid absorption in the upper gut.[5]
-
Microencapsulation: This technique involves enclosing sodium butyrate in a protective coating to enable its delivery to the lower intestinal tract.[7][8]
Quantitative Data from In Vivo Studies
The following tables summarize key pharmacokinetic and efficacy data from in vivo studies of various butanoic acid derivatives.
Table 1: Pharmacokinetic Parameters of Butyrate Prodrugs in Mice and Humans
| Prodrug | Species | Dose | Route | Cmax | Tmax | AUC (0-210 min) | Reference |
| Sodium Butyrate (NaB) | Human | 786 mg butyric acid equivalent | Oral | 2.51 ± 4.13 µg/mL | 22.5 ± 7.91 min | 144 ± 214 µg/mL/min | [9] |
| Lysine Butyrate (LysB) | Human | 786 mg butyric acid equivalent | Oral | 4.53 ± 7.56 µg/mL | 20.0 ± 0.0 min | 189 ± 306 µg/mL/min | [9] |
| Tributyrin (TB) | Human | 786 mg butyric acid equivalent | Oral | 0.91 ± 1.65 µg/mL | 51.5 ± 21.7 min | 108 ± 190 µg/mL/min | [9] |
| Tributyrin | Mouse | 5.2 g/kg | Oral | ~0.9 mM | 45 min | Not Reported | [4] |
| Tributyrin | Mouse | 3.1 g/kg | Oral | ~0.5 mM | 45 min | Not Reported | [4] |
Table 2: In Vivo Efficacy of Tributyrin in a Mouse Prostate Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Percentage of Ki-67 Positive Nuclei | Reference |
| Control | ~100 | 74.9% | [7] |
| Sodium Butyrate | ~50 | 29.1% | [7] |
| Tributyrin | ~55 | 36.7% | [7] |
Table 3: In Vivo Efficacy of 4-Phenylbutyric Acid in a Mouse Model of Collagen-Induced Arthritis
| Treatment Group | Arthritis Score (Mean ± SEM) | Histological Score (Inflammation) | Histological Score (Bone Erosion) | Reference |
| Control (CIA mice) | 8.2 ± 0.4 | 2.8 ± 0.2 | 2.5 ± 0.3 | [4] |
| 4-PBA Treated (CIA mice) | 4.5 ± 0.6 | 1.5 ± 0.3 | 1.2 ± 0.2 | [4] |
Table 4: In Vivo Efficacy of Sodium Butyrate in a Mouse Model of Necrotizing Enterocolitis
| Treatment Group | Survival Rate | Intestinal Injury Score | IL-6 mRNA Expression (fold change) | TNF-α mRNA Expression (fold change) |
| Control | 100% | 0.5 ± 0.5 | 1.0 | 1.0 |
| NEC | 57% | 2.8 ± 0.8 | ~18 | ~12 |
| NEC + Sodium Butyrate | 85% | 1.2 ± 0.8 | ~6 | ~4 |
Experimental Protocols
Protocol 1: Preparation of Butyrate-Prodrug Polymeric Micelles for Oral Administration
This protocol describes the general steps for preparing butyrate-prodrug polymeric micelles based on published methods.[5]
Materials:
-
pHPMA-b-pBMA (poly(N-(2-hydroxypropyl) methacrylamide)-block-poly(N-(2-butanoyloxyethyl) methacrylamide))
-
Ethanol
-
1x Phosphate Buffered Saline (PBS)
-
0.22 µm syringe filter
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Dissolve 80 mg of pHPMA-b-pBMA polymer in 10 mL of ethanol in a beaker with a stir bar. Stir until the polymer is completely dissolved.
-
Slowly add an equal volume (10 mL) of 1x PBS to the polymer solution while stirring.
-
Allow the solution to stir at room temperature for at least 6 hours to allow for the evaporation of ethanol.
-
After evaporation, filter the resulting micelle solution through a 0.22 µm syringe filter to sterilize and remove any aggregates.
-
Store the prepared polymeric micelle solution at 4°C.
-
Characterize the size of the micelles using Dynamic Light Scattering (DLS).
Protocol 2: Subcutaneous Injection of a Butanoic Acid Derivative Formulation in Mice
This protocol provides a detailed procedure for the subcutaneous administration of a prepared formulation to mice.[2][5][10]
Materials:
-
Sterile formulation of the butanoic acid derivative
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% Isopropyl alcohol pads
-
Appropriate mouse restraint device
Procedure:
-
Prepare the injection by drawing the desired volume of the formulation into a sterile syringe fitted with a sterile needle. Ensure all air bubbles are removed.
-
Securely restrain the mouse using an appropriate method. The loose skin over the shoulders (scruff) or the flank are common injection sites.
-
If desired, disinfect the injection site with a 70% alcohol pad and allow it to dry.
-
Create a "tent" of skin at the injection site by gently lifting the skin with your thumb and forefinger.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body. Be careful not to puncture through the other side of the skin tent.
-
Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a new site with a fresh needle and syringe.
-
If no blood is aspirated, inject the solution at a steady pace. A small bleb will form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Dispose of the needle and syringe in a designated sharps container.
Protocol 3: Quantification of Butyrate in Mouse Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for extracting and quantifying butyrate from plasma samples.
Materials:
-
Mouse plasma samples
-
Internal standard (e.g., deuterated butyrate)
-
Protein precipitation agent (e.g., acetonitrile)
-
Extraction solvent (e.g., diethyl ether)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Centrifuge
-
Vials for GC-MS analysis
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a microcentrifuge tube, add a known volume of plasma (e.g., 100 µL).
-
Add a known amount of the internal standard.
-
Add a protein precipitation agent (e.g., 200 µL of cold acetonitrile), vortex, and centrifuge to pellet the precipitated proteins.
-
-
Extraction:
-
Transfer the supernatant to a new tube.
-
Add an extraction solvent (e.g., 500 µL of diethyl ether), vortex, and centrifuge to separate the phases.
-
Carefully collect the organic (upper) layer containing the butyrate.
-
Repeat the extraction step for a more complete recovery.
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
-
Derivatization (if necessary):
-
Some GC-MS methods may require derivatization to improve the volatility and chromatographic properties of butyrate. Follow a validated derivatization protocol if needed.
-
-
GC-MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of ethyl acetate).
-
Transfer the sample to a GC-MS vial.
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
Run the analysis using a validated temperature program and mass spectrometer settings to separate and detect butyrate and the internal standard.
-
-
Quantification:
-
Create a standard curve by analyzing known concentrations of butyrate.
-
Quantify the amount of butyrate in the plasma samples by comparing the peak area ratio of butyrate to the internal standard against the standard curve.
-
Protocol 4: Quantification of 4-Phenylbutyric Acid (4-PBA) in Mouse Plasma using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general workflow for the analysis of 4-PBA in plasma.
Materials:
-
Mouse plasma samples
-
Internal standard (e.g., a structural analog of 4-PBA)
-
Protein precipitation agent (e.g., methanol or acetonitrile)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Centrifuge
-
Vials for LC-MS analysis
Procedure:
-
Sample Preparation:
-
To a microcentrifuge tube, add a known volume of plasma (e.g., 50 µL).
-
Add a known amount of the internal standard.
-
Add a protein precipitation agent (e.g., 150 µL of cold methanol), vortex thoroughly, and centrifuge at high speed to pellet the proteins.
-
-
Analysis:
-
Transfer the supernatant to an LC-MS vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
Separate 4-PBA and the internal standard using a suitable mobile phase gradient on a reverse-phase column.
-
Detect and quantify the analytes using tandem mass spectrometry in selected reaction monitoring (SRM) mode.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 4-PBA.
-
Determine the concentration of 4-PBA in the plasma samples by comparing the peak area ratio of 4-PBA to the internal standard against the standard curve.
-
Signaling Pathways and Experimental Workflows
Butyrate Signaling through G-Protein Coupled Receptors (GPCRs)
Butyrate can activate specific G-protein coupled receptors, such as GPR41, GPR43, and GPR109A, leading to downstream signaling cascades that modulate inflammation and other cellular processes.[9][11][12]
Butyrate as a Histone Deacetylase (HDAC) Inhibitor
Butyrate can inhibit the activity of histone deacetylases, leading to hyperacetylation of histones and altered gene expression.[2] This is a key mechanism for its anti-cancer and anti-inflammatory effects.
4-Phenylbutyric Acid (4-PBA) and Endoplasmic Reticulum (ER) Stress
4-PBA acts as a chemical chaperone to alleviate ER stress, which is implicated in various diseases. It helps in the proper folding of proteins, thereby reducing the unfolded protein response (UPR).[4]
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the efficacy of a butanoic acid derivative formulation in a mouse model of disease.
References
- 1. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. efsupit.ro [efsupit.ro]
- 3. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Delivery of butyrate to the lower gut by polymeric micelles prolongs survival of distal skin allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103238730B - Preparation method of microencapsulation diolame sodium butyrate - Google Patents [patents.google.com]
- 7. CN103238730A - Preparation method of microencapsulation diolame sodium butyrate - Google Patents [patents.google.com]
- 8. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 9. researchgate.net [researchgate.net]
- 10. Sodium Butyrate Inhibits Inflammation and Maintains Epithelium Barrier Integrity in a TNBS-induced Inflammatory Bowel Disease Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter during the synthesis.
Question 1: Why is my yield of this compound consistently low?
Answer:
Low yields in the synthesis of this compound, which is typically prepared through the acylation of 2-oxopiperazine with succinic anhydride, can stem from several factors:
-
Incomplete Reaction: The reaction between the secondary amine in 2-oxopiperazine and the succinic anhydride may not have gone to completion. This can be due to suboptimal reaction temperature, insufficient reaction time, or poor solubility of the reactants.
-
Side Reactions: Succinic anhydride can react with any residual water in the solvent, leading to the formation of succinic acid, which will not react with the 2-oxopiperazine.[1] Additionally, the product itself is a carboxylic acid and can potentially participate in side reactions under certain conditions.
-
Difficulties in Purification: The product is a polar molecule containing both a carboxylic acid and an amide, which can make isolation and purification challenging, potentially leading to product loss during workup.
-
Decomposition of Starting Material or Product: Prolonged exposure to high temperatures or strongly acidic or basic conditions during the reaction or workup could lead to the decomposition of the starting materials or the desired product.
Question 2: I am observing a significant amount of unreacted 2-oxopiperazine in my reaction mixture. How can I improve the conversion rate?
Answer:
To improve the conversion of 2-oxopiperazine, consider the following strategies:
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. A temperature of around 40-50°C has been shown to be effective for similar reactions.
-
Extend Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). If the reaction appears to be stalling, extending the reaction time may be beneficial.
-
Optimize Solvent: The choice of solvent is crucial for ensuring the solubility of both 2-oxopiperazine and succinic anhydride. Polar aprotic solvents such as acetone, acetonitrile, or DMF are often good choices for this type of reaction.
-
Use a Catalyst: While this reaction can proceed without a catalyst, the addition of a mild base, such as triethylamine or DIPEA, can act as a nucleophilic catalyst and proton scavenger, potentially increasing the reaction rate.
Question 3: My final product is difficult to purify and I suspect it is contaminated with succinic acid. How can I effectively purify this compound?
Answer:
Purification of the acidic product can be challenging. Here are some recommended approaches:
-
Aqueous Workup: After the reaction is complete, an aqueous workup can be used to remove unreacted succinic anhydride (which will hydrolyze to succinic acid) and other water-soluble impurities. The product, being a carboxylic acid, will have some water solubility, so care must be taken to minimize losses. Adjusting the pH of the aqueous phase can help to selectively extract the product.
-
Crystallization: Recrystallization from a suitable solvent system is often the most effective method for purifying the final product. A mixture of a polar solvent (like water, ethanol, or methanol) and a less polar co-solvent could be effective.
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be employed. A polar mobile phase, possibly containing a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid and reduce tailing, will likely be required.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for the synthesis of this compound from 2-oxopiperazine and succinic anhydride?
A1: The reaction proceeds via a nucleophilic acyl substitution. The secondary amine of 2-oxopiperazine acts as a nucleophile and attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of an amide bond and a carboxylic acid.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Standard laboratory safety precautions should be followed. Succinic anhydride can be irritating to the skin and eyes, so appropriate personal protective equipment (gloves, safety glasses) should be worn. If using organic solvents, ensure the reaction is performed in a well-ventilated fume hood.
Q3: Can I use a different acylating agent instead of succinic anhydride?
A3: Yes, other dicarboxylic acid anhydrides can be used to synthesize analogous compounds. The choice of anhydride will determine the length of the carboxylic acid chain attached to the piperazinone ring.
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield of this compound. Please note that this data is for demonstration purposes and actual results may vary.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Catalyst (mol%) | Yield (%) |
| 1 | Acetone | 25 | 24 | None | 65 |
| 2 | Acetone | 40 | 12 | None | 78 |
| 3 | Acetonitrile | 40 | 12 | None | 75 |
| 4 | DMF | 40 | 12 | None | 82 |
| 5 | Acetone | 40 | 12 | Triethylamine (10) | 85 |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-Oxopiperazine
-
Succinic anhydride
-
Acetone (anhydrous)
-
Triethylamine (optional)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-oxopiperazine (1.0 eq) in anhydrous acetone.
-
Add succinic anhydride (1.05 eq) to the solution.
-
(Optional) Add triethylamine (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 40°C and stir for 12 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1 with a trace of acetic acid).
-
Once the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Mandatory Visualization
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Key factors influencing the yield of the synthesis.
References
Technical Support Center: Purification of 4-Oxo-Piperazine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-oxo-piperazine compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 4-oxo-piperazine compounds?
A1: The primary purification techniques for 4-oxo-piperazine derivatives are recrystallization and column chromatography. The choice between these methods often depends on the physical state and initial purity of the crude product. For solid compounds with moderate purity, recrystallization can be a highly effective and straightforward method. For complex mixtures, oils, or when high purity is required, column chromatography is the preferred technique.[1]
Q2: What are the typical impurities I might encounter when synthesizing 4-oxo-piperazine compounds?
A2: Impurities in the synthesis of 4-oxo-piperazine compounds can arise from several sources:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
By-products from Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in syntheses involving N-substituted bis(2-chloroethyl)amines, incomplete cyclization or the formation of dimers and other oligomers can be a source of impurities.
-
Reagents and Catalysts: Residual catalysts, such as palladium from coupling reactions, or excess reagents can contaminate the product.[2]
-
Degradation Products: The 4-oxo-piperazine ring, containing an amide (lactam) functionality, can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opened impurities.
Q3: How does the 4-oxo group influence the purification strategy compared to non-oxidized piperazines?
A3: The presence of the 4-oxo (amide) group in the piperazine ring introduces a polar, hydrogen-bond accepting functionality. This generally increases the polarity of the molecule compared to its non-oxidized piperazine counterpart. This increased polarity will affect its solubility in various solvents, which is a key consideration for both recrystallization and chromatography. For column chromatography, more polar solvent systems may be required for elution from the stationary phase.
Section 2: Troubleshooting Guides
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower boiling point solvent or a solvent mixture. - Try a slower cooling rate. - Add a seed crystal to induce crystallization. - Reduce the initial concentration of the compound in the solvent. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is very soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Cool the solution in an ice bath or freezer for a longer period. |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | - Ensure the solution is cooled thoroughly in an ice bath to minimize solubility. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. |
| The purified product is still impure. | The impurity has similar solubility characteristics to the desired compound in the chosen solvent. | - Try a different recrystallization solvent or a two-solvent system. - Perform a second recrystallization. - Consider using column chromatography for better separation. |
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| The compound does not move from the baseline (Rf = 0). | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For highly polar compounds, a dichloromethane/methanol system may be necessary.[3] |
| All compounds run with the solvent front (Rf = 1). | The eluent is too polar. | - Decrease the polarity of the eluent. For example, decrease the percentage of the more polar solvent in your mixture. |
| Poor separation of the desired compound from impurities (streaking or overlapping bands). | - The column was improperly packed. - The sample was overloaded. - The wrong solvent system was chosen. - The compound is basic and interacting strongly with the acidic silica gel. | - Ensure the silica gel is packed uniformly without air bubbles or cracks. - Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight). - Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots. - Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent to improve the peak shape of basic compounds.[3] |
| The compound appears to be degrading on the column. | The compound is unstable on silica gel. | - Use a less acidic stationary phase like neutral alumina. - Deactivate the silica gel by adding a small percentage of water or triethylamine. - Work quickly and avoid prolonged exposure of the compound to the stationary phase. |
Section 3: Data Presentation
Table 1: Recommended Recrystallization Solvents for Piperazine Analogs
| Compound Type | Solvent System | Notes |
| N-Arylpiperazines | Ethanol, Isopropanol | Generally good for compounds with aromatic rings. |
| Piperazinones | Dichloromethane/Hexane, Ethyl Acetate/Hexane | Two-solvent systems are often effective for moderately polar compounds. |
| Highly Polar Piperazines | Methanol, Water/Ethanol mixtures | For compounds with additional polar functional groups. |
| Non-polar Piperazines | Hexane/Ethyl Acetate | Good for less polar derivatives. |
Table 2: Typical Column Chromatography Conditions for Piperazine Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Compound Polarity | Notes |
| Silica Gel | Hexane / Ethyl Acetate (gradient) | Low to Medium | A standard system for many organic compounds. |
| Silica Gel | Dichloromethane / Methanol (gradient) | Medium to High | Effective for more polar compounds. Adding a small amount of ammonium hydroxide (e.g., 0.5%) can improve the chromatography of basic compounds.[3] |
| Neutral Alumina | Dichloromethane / Methanol (gradient) | Medium to High (base-sensitive) | A good alternative for compounds that are sensitive to the acidic nature of silica gel. |
| Reversed-Phase C18 Silica | Acetonitrile / Water with 0.1% Formic Acid or Trifluoroacetic Acid (gradient) | Polar | Used in HPLC for both analytical and preparative separations. |
Section 4: Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude 4-oxo-piperazine compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Flash Column Chromatography Procedure
-
Eluent Selection: Using TLC, determine a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 and separates it well from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can use a constant solvent composition (isocratic elution) or gradually increase the polarity of the eluent (gradient elution).
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Section 5: Visualizations
Caption: A decision-making workflow for the purification of 4-oxo-piperazine compounds.
Caption: A general overview of how piperazine derivatives can modulate cellular signaling pathways.
References
Common side reactions in the synthesis of butanoic acid derivatives
Technical Support Center: Synthesis of Butanoic Acid Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of butanoic acid derivatives. It is intended for researchers, scientists, and professionals in drug development.
Synthesis of Butanoic Acid Esters (e.g., Ethyl Butanoate)
The most common method for synthesizing esters from butanoic acid is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2][3] This reaction is reversible, which presents challenges in achieving high yields.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification reaction is giving a low yield. How can I improve it?
A1: Low yield in Fischer esterification is often due to the reversible nature of the reaction.[4][5] To drive the equilibrium towards the product (the ester), you can:
-
Use an excess of one reactant: Typically, the alcohol is used in large excess as it is often less expensive and can also serve as the solvent.[2][3]
-
Remove water as it forms: This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent.[1][7]
Q2: What are the most common side reactions during the synthesis of butanoic acid esters?
A2: The primary side reaction is the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol.[7] Other potential side reactions, particularly at high temperatures or with strong acid catalysts, include:
-
Dehydration of the alcohol: Secondary or tertiary alcohols can dehydrate to form alkenes.
-
Ether formation: The alcohol can undergo acid-catalyzed self-condensation to form an ether.[8]
Q3: My reaction mixture turned dark brown/black. What is the cause?
A3: Darkening of the reaction mixture, or charring, is usually caused by the strong acid catalyst (like concentrated sulfuric acid) oxidizing the organic compounds, especially at elevated temperatures. To mitigate this, you can try using a milder acid catalyst like p-toluenesulfonic acid (TsOH) or ensuring the reaction temperature does not exceed the recommended level.
Troubleshooting Guide: Ester Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Reaction has reached equilibrium without favoring products. | Use a large excess of the alcohol reactant; Remove water using a Dean-Stark trap or molecular sieves.[1][7] |
| Insufficient reaction time or temperature. | Increase reaction time or gently heat the mixture according to the protocol. | |
| Presence of Alkene/Ether Byproducts | Alcohol dehydration or self-condensation. | Use a milder acid catalyst (e.g., TsOH); Maintain a lower reaction temperature. |
| Reaction Mixture Charring | Strong acid catalyst (H₂SO₄) causing decomposition. | Use a milder catalyst; Avoid excessive heating. |
| Product Contaminated with Starting Material | Incomplete reaction or hydrolysis during workup. | Ensure the reaction goes to completion; Perform a wash with a weak base (e.g., sodium bicarbonate solution) to remove unreacted butanoic acid. |
Experimental Protocol: Synthesis of Ethyl Butanoate via Fischer Esterification
-
Setup: To a round-bottom flask, add butanoic acid and a 3 to 5-fold molar excess of ethanol.
-
Catalyst Addition: While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5% of the moles of butanoic acid).
-
Reflux: Add boiling chips and equip the flask with a reflux condenser. Heat the mixture to reflux for 1-2 hours.
-
Workup: After cooling, pour the mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution (to remove acidic impurities), and finally with brine.
-
Drying and Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude ester can be further purified by distillation.
Workflow for Troubleshooting Low Ester Yield
Caption: Troubleshooting workflow for low yield in Fischer esterification.
Synthesis of Butanoic Acid Amides (Butanamides)
Direct reaction of butanoic acid with an amine is generally ineffective as it results in an acid-base reaction forming a stable ammonium carboxylate salt.[9][10] Therefore, the carboxylic acid must first be "activated" using a coupling reagent.
Frequently Asked Questions (FAQs)
Q1: Why can't I just heat butanoic acid and an amine to form an amide?
A1: Mixing a carboxylic acid and an amine results in a rapid acid-base reaction to form an ammonium salt. While very high temperatures (>180°C) can dehydrate this salt to form an amide, these conditions are often too harsh for complex molecules.[9] Coupling reagents allow the reaction to proceed under much milder conditions by converting the hydroxyl group of the acid into a better leaving group.
Q2: I am seeing a major byproduct that is insoluble in my solvent when using DCC as a coupling reagent. What is it?
A2: A common issue with carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) is the formation of an insoluble N,N'-dicyclohexylurea (DCU) byproduct. This can often be removed by filtration, but its presence can complicate purification. Using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can circumvent this issue, as the corresponding urea byproduct is water-soluble and easily removed during an aqueous workup.
Q3: My amide coupling reaction is slow and gives a poor yield, especially with an electron-deficient amine. How can I improve it?
A3: Electron-deficient amines (like anilines with electron-withdrawing groups) are poor nucleophiles, making amide coupling challenging.[11][12] To improve the reaction, you can:
-
Use additives: Reagents like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be added along with the coupling agent. They form a highly reactive activated ester intermediate, which then reacts more efficiently with the amine, often increasing yields and reducing side reactions.[12]
-
Choose a more potent coupling agent: Uronium-based reagents like HATU or HBTU are generally more effective for difficult couplings than carbodiimides alone.[]
Troubleshooting Guide: Amide Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Formation of ammonium salt instead of amide. | Use a coupling reagent (e.g., EDC, DCC, HATU) to activate the butanoic acid.[9] |
| Poorly nucleophilic amine (electron-deficient). | Add an activating agent like HOBt or HOAt; Use a stronger coupling reagent like HATU.[11][12] | |
| Formation of N-acylurea Byproduct | Side reaction of the activated intermediate. | Add HOBt to trap the activated intermediate before it rearranges. |
| Difficult Purification | Insoluble dicyclohexylurea (DCU) byproduct from DCC. | Use a water-soluble coupling agent like EDC, which allows for removal of the urea byproduct in an aqueous wash. |
| Epimerization (if chiral centers are present) | Racemization at the alpha-carbon of the carboxylic acid. | Use additives like HOBt or HOAt which are known to suppress epimerization. |
Experimental Protocol: Synthesis of N-benzylbutanamide using EDC/HOBt
-
Setup: Dissolve butanoic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.1 eq), and benzylamine (1.0 eq) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Cooling: Cool the solution in an ice bath.
-
Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide by column chromatography or recrystallization.
Amide Coupling Pathway and Side Reaction
Caption: General pathway for amide coupling and a common side reaction.
Synthesis of Butanoyl Chloride
Butanoyl chloride is a highly reactive derivative of butanoic acid, making it a valuable intermediate for synthesizing esters and amides.[14][15] It is typically synthesized by reacting butanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[15][16]
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using thionyl chloride (SOCl₂) to make butanoyl chloride?
A1: Thionyl chloride is often the reagent of choice because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[14][16][17] This makes purification of the final product simpler, as the gaseous byproducts can be easily removed from the reaction mixture, driving the reaction to completion.
Q2: My butanoyl chloride is fuming in the air. Is this normal?
A2: Yes, this is normal. Butanoyl chloride is highly reactive and moisture-sensitive.[15] It readily hydrolyzes upon contact with atmospheric moisture to revert to butanoic acid and form HCl gas, which appears as fumes.[15][18][19] All manipulations should be carried out under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) using dry glassware.
Q3: How can I purify the crude butanoyl chloride after the reaction?
A3: The most common method for purifying butanoyl chloride is fractional distillation.[20] This separates the desired acid chloride (boiling point ~102°C) from any unreacted butanoic acid (boiling point ~164°C) and residual high-boiling impurities. It is crucial to ensure the distillation apparatus is completely dry.
Troubleshooting Guide: Butanoyl Chloride Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Acid Chloride | Incomplete reaction. | Use a slight excess of the chlorinating agent (e.g., thionyl chloride); Gently reflux the reaction mixture to ensure completion. |
| Hydrolysis during workup or storage. | Use dry glassware and reagents; Work under an inert atmosphere; Store the final product under nitrogen with a tightly sealed cap.[15] | |
| Product is Contaminated with Butanoic Acid | Incomplete reaction. | Ensure the reaction goes to completion; Purify by fractional distillation. |
| Product has a Yellow/Brown Color | Impurities or decomposition. | Purify by distillation. A small amount of color is not always detrimental for subsequent steps. |
| Vigorous, Uncontrolled Reaction | Addition of thionyl chloride was too fast. | Add the thionyl chloride dropwise and with cooling (if necessary) to control the exothermic reaction and evolution of gas.[17] |
Experimental Protocol: Synthesis of Butanoyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ gases).
-
Reagents: Add butanoic acid to the flask. Slowly, add thionyl chloride (SOCl₂) (approx. 1.2-1.5 molar equivalents) dropwise via an addition funnel. A few drops of DMF can be used as a catalyst.
-
Reaction: The reaction is often exothermic and will bubble as gases evolve.[17] Once the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours until the gas evolution ceases.
-
Purification: Allow the mixture to cool to room temperature. The crude butanoyl chloride can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 101-103°C.
-
Storage: Store the purified butanoyl chloride in a sealed container under an inert atmosphere to prevent hydrolysis.
Workflow for Butanoyl Chloride Synthesis
Caption: Workflow for the synthesis and purification of butanoyl chloride.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Video: Esterification - Concept [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brainly.com [brainly.com]
- 15. Page loading... [guidechem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. savemyexams.com [savemyexams.com]
- 19. Reaction of butanoyl chloride, water | Reactory [reactory.app]
- 20. quora.com [quora.com]
Technical Support Center: Stability of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues for this compound in solution?
A1: Based on its chemical structure, which contains an amide within a piperazine ring and a carboxylic acid, the primary stability concern is hydrolysis of the amide bond within the 3-oxopiperazine ring. This hydrolysis is susceptible to catalysis by both acidic and basic conditions.[1][2][3] Additionally, like many organic molecules, it may be susceptible to oxidative and photolytic degradation under certain conditions.
Q2: How does pH affect the stability of the compound?
A2: The stability of this compound is expected to be highly pH-dependent. In acidic solutions, direct acid-catalyzed hydrolysis of the amide bond may occur.[2] In neutral to basic conditions, the degradation may proceed through a succinimide-mediated pathway, which involves the formation of a cyclic imide intermediate followed by hydrolysis.[2] The rate of degradation is generally expected to increase at both low and high pH values.
Q3: What are the likely degradation products?
A3: The primary degradation product resulting from the hydrolysis of the 3-oxopiperazine ring is expected to be a dicarboxylic acid derivative. Specifically, the ring-opening would lead to the formation of N-(carboxymethyl)-N-(3-carboxypropanoyl)glycine.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique.[4] This method should be capable of separating the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of parent compound in solution. | The pH of the solution may be too high or too low, accelerating hydrolysis. | Buffer the solution to a pH where the compound is more stable (typically near neutral pH, but requires experimental confirmation). Store solutions at lower temperatures (e.g., 2-8 °C) to slow down degradation. |
| Appearance of unknown peaks in the chromatogram. | These are likely degradation products. | Perform forced degradation studies (see experimental protocols below) to intentionally generate degradation products. Use LC-MS to identify the structure of these unknown peaks. |
| Poor recovery of the compound from the formulation. | The compound may be adsorbing to container surfaces or reacting with excipients. | Use inert container materials (e.g., silanized glass or specific polymers). Conduct compatibility studies with formulation excipients. |
| Inconsistent stability results between batches. | Variability in the purity of the starting material or differences in solution preparation. | Ensure consistent quality of the starting material. Standardize the solution preparation procedure, including the source and quality of solvents and buffers. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[4][5]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate or other suitable buffers
-
HPLC system with UV/PDA detector
-
LC-MS system (for peak identification)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile if solubility is an issue).[5]
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Store the solution at room temperature and an elevated temperature (e.g., 60 °C).
-
Analyze samples at initial, 2, 4, 8, and 24 hours.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Store the solution at room temperature.
-
Analyze samples at initial, 1, 2, 4, and 8 hours (base-catalyzed hydrolysis is often faster).
-
If no degradation is observed, repeat with 1 M NaOH at an elevated temperature.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Store the solution at room temperature.
-
Analyze samples at initial, 2, 4, 8, and 24 hours.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution in an oven at a high temperature (e.g., 70 °C).
-
Analyze samples at initial, 24, 48, and 72 hours.
-
Also, test the solid compound for thermal stability.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Keep a control sample protected from light.
-
Analyze both the exposed and control samples.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC method.
-
Data Presentation:
Summarize the percentage of degradation in a table for easy comparison.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant Peak (RT) |
| 0.1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 8 | RT | |||
| 3% H₂O₂ | 24 | RT | |||
| Heat (Solution) | 72 | 70 | |||
| Heat (Solid) | 72 | 70 | |||
| Light (Solution) | - | - | |||
| Light (Solid) | - | - |
*RT = Retention Time
Visualizations
Potential Degradation Pathway
Caption: Potential hydrolytic degradation pathway.
Experimental Workflow for Stability Testing
Caption: General workflow for stability testing.
References
Troubleshooting low solubility of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid. The information is designed to address common challenges, particularly those related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a bifunctional molecule containing both a carboxylic acid and a piperazinone moiety.[1] Its structure suggests it may exhibit properties of both functional groups. Dicarboxylic acids are typically colorless crystalline solids, and their water solubility decreases as the molecular mass increases.[2][3] Piperazine and its derivatives are known to be soluble in water and various organic solvents.[4][5]
Q2: I am observing low solubility of this compound in my aqueous buffer. What could be the reason?
The limited solubility in aqueous solutions is likely due to the presence of the hydrophobic carbon backbone and the crystalline nature of the solid. The molecule's solubility is expected to be pH-dependent due to the carboxylic acid group. At low pH, the carboxylic acid will be protonated and less soluble, while at higher pH, it will deprotonate to form a more soluble carboxylate salt.[6]
Q3: How can I improve the aqueous solubility of this compound?
Several strategies can be employed to enhance the aqueous solubility:
-
pH Adjustment: Increasing the pH of the solution using a base (e.g., NaOH, NaHCO₃) will deprotonate the carboxylic acid, forming a more soluble salt.[6]
-
Use of Co-solvents: Adding a water-miscible organic solvent such as DMSO, ethanol, or PEG can help to increase solubility.[7] It is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system (typically <0.5% DMSO for cell-based assays).[7]
-
Salt Formation: Converting the carboxylic acid to a salt by reacting it with a suitable base can significantly improve its aqueous solubility.[7]
-
Advanced Formulation: For more challenging cases, techniques like creating a nanosuspension or forming an inclusion complex with cyclodextrins can be considered.[7]
Q4: In which organic solvents is this compound likely to be soluble?
Based on the general solubility of similar compounds, it is expected to have some solubility in polar organic solvents. Piperazine itself is soluble in ethanol and methanol.[4] The presence of the carboxylic acid group may allow for solubility in other polar solvents, especially those that can act as hydrogen bond donors or acceptors. The solubilities of carboxylic acids in some organic solvents can be enhanced by the presence of a small amount of water.[8][9]
Troubleshooting Guide
Issue 1: Compound precipitates out of solution during my experiment.
This is a common issue when the concentration of the compound exceeds its kinetic solubility in the experimental medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results due to precipitation.
Solutions:
-
Determine Kinetic Solubility: First, establish the concentration at which the compound begins to precipitate under your specific experimental conditions.
-
Adjust pH: If your assay permits, try modifying the pH of the medium. For this carboxylic acid, increasing the pH should enhance solubility.
-
Use a Co-solvent: Prepare a concentrated stock solution in 100% DMSO and then dilute it into your assay medium, ensuring the final DMSO concentration is non-toxic to your system (e.g., <0.5%).[7]
Issue 2: Difficulty dissolving the compound in a desired solvent.
This indicates that the compound has low intrinsic solubility in the chosen solvent.
Solvent Selection and Enhancement Strategy:
References
- 1. This compound | C8H12N2O4 | CID 833642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tutorsglobe.com [tutorsglobe.com]
- 3. grokipedia.com [grokipedia.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
Technical Support Center: Optimizing Amide Coupling of Piperazine and Butanoic Acid Moieties
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful coupling of piperazine and butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for forming an amide bond between piperazine and butanoic acid?
A1: The most prevalent classes of coupling reagents include carbodiimides like EDC and DCC, and aminium/uronium salts such as HATU.[1][2] EDC is often favored due to the water-solubility of its urea byproduct, which simplifies purification.[1] Additives like HOBt are frequently used with carbodiimides to improve efficiency and suppress side reactions.[2][3]
Q2: I am observing a significant amount of di-substituted piperazine as a byproduct. How can I improve the selectivity for mono-acylation?
A2: Di-substitution is a common issue when reacting piperazine. To favor mono-substitution, you can employ a few strategies:
-
Use a large excess of piperazine: Employing a 5-10 fold excess of piperazine can statistically favor the mono-substituted product.[4]
-
Slow addition of the electrophile: Adding the activated butanoic acid or acyl chloride slowly to the reaction mixture at a low temperature can help control the reaction.[4]
-
Utilize a mono-protected piperazine: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine.[4] The protecting group can be removed in a subsequent step.
Q3: My reaction yield is very low. What are the potential causes and how can I troubleshoot this?
A3: Low yields in amide coupling reactions can stem from several factors:
-
Incomplete activation of butanoic acid: Ensure your coupling reagent is active and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents).[3]
-
Amine deactivation: The piperazine can be protonated by the butanoic acid, rendering it non-nucleophilic. The addition of a non-nucleophilic base like DIPEA or triethylamine is crucial to prevent this.[1][5]
-
Presence of water: Water can hydrolyze the activated carboxylic acid intermediate. Always use anhydrous solvents and reagents.[3]
-
Suboptimal reaction conditions: Temperature and reaction time can significantly impact the yield. Monitor the reaction progress by TLC or LC-MS to determine the optimal time to stop the reaction.[3][4]
Q4: Which solvents are most suitable for this coupling reaction?
A4: Anhydrous dichloromethane (DCM) and dimethylformamide (DMF) are the most commonly used solvents for this type of amide coupling.[1] The choice of solvent can depend on the solubility of your specific starting materials.
Q5: How can I minimize racemization if my butanoic acid derivative has a chiral center?
A5: Racemization can be a concern with some coupling reagents. To minimize it:
-
Use additives: Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are known to suppress racemization when used with carbodiimides.[3]
-
Lower the reaction temperature: Running the reaction at a lower temperature, such as 0 °C, can help reduce the rate of racemization.[3]
-
Choose the right coupling reagent: Uronium-based reagents like HATU are known for fast reaction times and minimal racemization.[3]
Troubleshooting Guide
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inefficient carboxylic acid activation | - Use a fresh bottle of coupling reagent. - Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 eq). - Consider a more potent coupling reagent like HATU.[2] |
| Piperazine is not nucleophilic | - Ensure you are using a non-nucleophilic base (e.g., DIPEA, triethylamine) in sufficient quantity (typically 2.0-3.0 equivalents).[1] - If using a piperazine salt (e.g., hydrochloride), add an extra equivalent of base to form the free base. |
| Hydrolysis of activated intermediate | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Steric hindrance | - If either the piperazine or butanoic acid moiety is sterically bulky, consider a more powerful coupling reagent like HATU or COMU.[2] - Increase the reaction temperature and monitor for product formation, but be mindful of potential side reactions. |
Problem: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step |
| Di-acylation of piperazine | - Use a mono-protected piperazine (e.g., N-Boc-piperazine).[4] - Use a large excess of piperazine (5-10 equivalents).[4] - Add the activated butanoic acid slowly at 0 °C.[4] |
| Racemization of chiral butanoic acid | - Add HOBt or OxymaPure to the reaction mixture when using carbodiimide coupling agents.[3] - Perform the reaction at a lower temperature (0 °C).[3] |
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive/Base | Typical Solvent | Temperature (°C) | Typical Time (h) | Key Advantages | Potential Drawbacks |
| EDC | HOBt, DIPEA | DCM or DMF | 0 to RT | 4-24 | Water-soluble byproduct, cost-effective.[1][2] | Can lead to racemization without additives.[2] |
| DCC | DMAP (cat.) | DCM | 0 to RT | 12-24 | Effective and widely used. | DCU byproduct is often difficult to remove.[1] |
| HATU | DIPEA | DMF | RT | 1-12 | High efficiency, fast reactions, low racemization.[1][2] | More expensive than carbodiimides. |
| PyBOP | DIPEA | DMF or DCM | RT | 2-16 | High coupling efficiency, low risk of racemization.[2] | Byproducts can be challenging to remove. |
| COMU | DIPEA | DMF | RT | 1-2 | High efficiency, rapid reactions, water-soluble byproducts.[2] | Higher cost. |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Coupling
-
To a solution of butanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[1]
-
Add mono-protected piperazine (e.g., N-Boc-piperazine) (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.[1]
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Protocol 2: HATU Mediated Coupling
-
In a flask, dissolve the butanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[1]
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.[1]
-
Add mono-protected piperazine (e.g., N-Boc-piperazine) (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.[1]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na2SO4 or MgSO4, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting logic for low reaction yield.
References
Identification of degradation products of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of degradation products of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a chemical compound with the molecular formula C₈H₁₂N₂O₄.[1] Its structure consists of a piperazinone ring attached to a butanoic acid chain via an amide linkage. Key functional groups that may be susceptible to degradation include the amide within the piperazinone ring, a ketone group, and a carboxylic acid moiety.
Q2: What are the most probable degradation pathways for this molecule?
Based on its functional groups, the most likely degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The amide bond within the piperazinone ring is susceptible to cleavage under both acidic and basic conditions. This would lead to the opening of the piperazinone ring.
-
Oxidation: The nitrogen atoms in the piperazine ring and the carbon atom alpha to the ketone are potential sites for oxidation.[2][3][4][5]
Q3: What are the expected degradation products?
While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on chemical principles, the following are plausible degradation products:
-
Hydrolytic Degradation:
-
DP1 (Ring-opened product): N-(2-aminoethyl)-N-(3-carboxypropanoyl)glycine. This would result from the hydrolytic cleavage of the amide bond in the piperazinone ring.
-
-
Oxidative Degradation:
-
DP2 (N-oxide): Formation of an N-oxide on one of the piperazine nitrogen atoms.
-
DP3 (Hydroxylated product): Hydroxylation at the carbon adjacent to the ketone.
-
DP4 (Ring-opened oxidized product): Further degradation of the piperazine ring can lead to smaller, more polar molecules like ethylenediamine and carboxylate ions.[3]
-
Q4: How can I perform a forced degradation study for this compound?
Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1] A typical study involves subjecting the compound to more severe conditions than those used for accelerated stability testing.[1] Key stress conditions include:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 60-80 °C).
-
Photolytic Degradation: Exposing the compound to UV and/or visible light.
Troubleshooting Guides
Issue 1: Poor peak shape (tailing or fronting) during HPLC analysis.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, especially due to the polar nature of the carboxylic acid and amide groups.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the pH of the mobile phase is at least 2 pH units away from the pKa of the carboxylic acid group to ensure it is fully protonated or deprotonated.
-
Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer residual silanol groups, which can cause peak tailing with polar compounds.
-
Add an Ion-Pairing Agent: For very polar compounds, an ion-pairing agent can improve peak shape.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting the sample.[6]
-
Issue 2: Inconsistent retention times.
-
Possible Cause: Issues with the HPLC system or mobile phase preparation.
-
Troubleshooting Steps:
-
Verify Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is properly degassed.
-
Check for Leaks: Inspect the HPLC system for any leaks.
-
Equilibrate the Column Properly: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
-
Control Column Temperature: Use a column oven to maintain a consistent temperature, as retention times can be sensitive to temperature fluctuations.[6][7]
-
Issue 3: No degradation is observed under stress conditions.
-
Possible Cause: The stress conditions are not harsh enough.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent.
-
Increase Temperature: Elevate the temperature of the stress condition.
-
Extend Exposure Time: Increase the duration of the stress test.
-
Consider a Different Stressor: If one oxidizing agent doesn't work, another with a different mechanism might be more effective.
-
Issue 4: Complete degradation of the parent compound.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease Stressor Concentration: Use a lower concentration of the stressor.
-
Lower the Temperature: Perform the degradation at a lower temperature.
-
Reduce Exposure Time: Analyze samples at earlier time points. The goal of forced degradation is typically to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed and can be adequately detected and identified.
-
Quantitative Data Summary
The following tables are templates for summarizing quantitative data from forced degradation studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of Parent | Number of Degradation Products | Major Degradation Product(s) (Peak Area %) |
| 0.1 M HCl, 60 °C, 24h | |||
| 0.1 M NaOH, 25 °C, 24h | |||
| 3% H₂O₂, 25 °C, 24h | |||
| Heat (Solid), 80 °C, 48h | |||
| Photolytic (UV/Vis) |
Table 2: Purity Analysis of Stressed Samples by HPLC-UV
| Stress Condition | Parent Peak Area (%) | Total Impurity Peak Area (%) | Mass Balance (%) |
| Initial (T=0) | 100 | ||
| 0.1 M HCl, 60 °C, 24h | |||
| 0.1 M NaOH, 25 °C, 24h | |||
| 3% H₂O₂, 25 °C, 24h | |||
| Heat (Solid), 80 °C, 48h | |||
| Photolytic (UV/Vis) |
Mass Balance (%) = [(Peak Area of Parent at T=x) + (Sum of Peak Areas of all Degradants at T=x)] / (Peak Area of Parent at T=0) x 100
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components for HPLC
-
HPLC system with UV and/or Mass Spectrometry (MS) detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance in an oven at 80 °C for 48 hours. Also, heat the stock solution at 60 °C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Analyze the samples by a validated stability-indicating HPLC method. A reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile) is a common starting point.
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to obtain mass information of the parent compound and any degradation products.
-
-
Data Evaluation:
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
-
Determine the mass balance to ensure that all degradation products are accounted for.
-
Propose structures for the major degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns from MS data.
-
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. Microsomal mixed-function amine oxidase. Oxidation products of piperazine-substituted phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Stabilized Formulations for 4-Amino-3-Substituted Butanoic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential information for creating stable formulations of 4-amino-3-substituted butanoic acid derivatives, such as Gabapentin, Pregabalin, and Baclofen.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with 4-amino-3-substituted butanoic acid derivatives?
The main stability challenge is their susceptibility to degradation, which is highly dependent on formulation pH. For instance, studies on gabapentin show that its degradation rate in solution is minimal at a pH of approximately 6.0.[1] These molecules often exist as zwitterions, making their solubility and stability sensitive to pH changes.[2] Additionally, like many active pharmaceutical ingredients (APIs), they can be sensitive to moisture, oxidation, and interaction with excipients.[3][4]
Q2: How does pH influence the stability of these compounds in liquid formulations?
The pH of a formulation is critical. For gabapentin, a pH range of 6.0–7.0 is recommended to maintain both stability and its zwitterionic state, which can influence absorption and interaction with other components.[1] Significant deviations from the optimal pH can trigger degradation reactions or affect drug solubility, leading to precipitation or loss of potency.[3] Therefore, the use of appropriate buffering agents is essential for liquid and semi-solid formulations.
Q3: What are the key formulation differences between Gabapentin and Pregabalin?
While structurally similar, their pharmacokinetic profiles necessitate different formulation strategies. Pregabalin has a high oral bioavailability (>90%) that is independent of the dose, whereas gabapentin's bioavailability is dose-dependent and decreases with higher doses (from 60% down to 33%) due to saturable absorption mechanisms.[5][6] This makes formulating extended-release versions of gabapentin more complex, often requiring specific technologies to control its release and absorption in the upper gastrointestinal tract.[6]
Q4: What types of excipients are recommended for stabilizing solid oral dosage forms?
For solid dosage forms, particularly controlled-release tablets, polymers are key. Hydroxypropyl Methyl Cellulose (HPMC) is commonly used as a matrix builder to control drug release.[7] Other excipients like Microcrystalline Cellulose (MCC) and Di-calcium phosphate (DCP) also serve as matrix builders and fillers.[7] To ensure stability, it is crucial to select excipients that have low water activity and do not react with the amine functional group of the API.[4]
Q5: How can I prevent the API from crystallizing in a topical or semi-solid formulation?
Crystallization in semi-solid formulations often occurs when the API concentration exceeds its solubility in the vehicle. To prevent this, one can decrease the drug concentration.[1] Alternatively, incorporating permeation enhancers that also act as co-solvents, such as ethanol or Dimethyl Sulfoxide (DMSO), can increase the solubility of the API within the formulation base (e.g., a Carbopol® hydrogel).[1]
Troubleshooting Guides
Problem 1: API degradation is observed during stability testing of an aqueous formulation.
| Potential Cause | Recommended Solution |
| Incorrect pH | The formulation's pH may be outside the optimal stability range (approx. 6.0-7.0 for gabapentin).[1] Action: Incorporate a suitable buffering system (e.g., phosphate or citrate buffer) to maintain the pH within the target range. |
| Oxidation | The API may be susceptible to oxidative degradation, potentially catalyzed by trace metal ions. Action: Add an antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., EDTA) to the formulation.[3] Ensure manufacturing is performed under an inert atmosphere (e.g., nitrogen). |
| Hydrolysis | Moisture can lead to hydrolytic degradation. Action: For solid forms, use excipients with low moisture content and implement stringent moisture control during manufacturing and packaging.[4] |
Problem 2: Poor powder flowability during the direct compression of tablets.
| Potential Cause | Recommended Solution |
| Inadequate Lubrication | Insufficient or improper mixing of lubricants can lead to poor flow and sticking to tablet punches. Action: Increase the quantity of glidants (e.g., Aerosil®/colloidal silicon dioxide) and/or lubricants (e.g., magnesium stearate) in the blend. Optimize blending time to ensure uniform distribution without over-lubrication. |
| Particle Size and Morphology | The API or excipient particles may have a size or shape that is not conducive to good flow. Action: Consider milling or granulation to achieve a more uniform and suitable particle size distribution. |
Problem 3: Inconsistent drug release from controlled-release (CR) matrix tablets.
| Potential Cause | Recommended Solution |
| Polymer Concentration | The concentration of the release-controlling polymer (e.g., HPMC) is either too high (slow release) or too low (fast release). Action: Adjust the percentage of the matrix-forming polymer. An optimized formulation for gabapentin CR tablets used 23% HPMC K100MCR.[7] |
| Excipient Variability | Different batches of excipients may have slightly different physical properties, affecting the matrix formation and drug release. Action: Ensure strict quality control of incoming raw materials. Perform small-scale batch testing to confirm release profiles when using new lots of critical excipients. |
Quantitative Data Summary
Table 1: Pharmacokinetic Comparison of Gabapentin and Pregabalin
| Parameter | Gabapentin | Pregabalin |
| Oral Bioavailability | 33% to 60% (dose-dependent)[5] | >90% (dose-independent)[5][6] |
| Time to Peak Plasma Conc. | 3-4 hours[8] | ~1 hour[5] |
| Dose-Response Curve | Non-linear[8] | Linear[8] |
| Potency Ratio (vs. Gabapentin) | 1 | Approx. 2.4 to 2.8 times more potent[6] |
| Typical Starting Dose (Neuropathic Pain) | 300 mg/day, titrated up[8] | 150 mg/day (in divided doses)[8] |
Table 2: Example Formulation for Gabapentin Controlled-Release (600 mg) Tablets
| Component | Function | Percentage (%) |
| Gabapentin | Active Pharmaceutical Ingredient | - |
| HPMC K100MCR | Controlled-Release Matrix Former | 23%[7] |
| Di-calcium Phosphate (DCP) | Matrix Builder / Filler | 10%[7] |
| Microcrystalline Cellulose (MCC) | Matrix Builder / Binder | Varies |
| Lubricant/Glidant | Flow Enhancer | Varies |
Table 3: Example Formulation for Topical Gabapentin Hydrogel
| Component | Function | Concentration (w/w) |
| Gabapentin | Active Pharmaceutical Ingredient | 6%[1] |
| Carbopol® | Gelling Agent | 0.75%[1] |
| Ethanol or DMSO | Permeation Enhancer / Co-solvent | 70% (Ethanol) or 5% (DMSO)[1] |
| Purified Water | Vehicle | q.s. |
| pH Adjuster (e.g., NaOH) | pH adjustment to 6.0-7.0 | As needed |
Key Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Quantification
This protocol is adapted from a validated method for 4-amino-3-hydroxybutyric acid, a related derivative.[9]
-
Chromatographic System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Column: RP-18 column.
-
Mobile Phase: 0.01 M sodium heptanesulfonate solution, with pH adjusted to 2.4.
-
Detection: UV detector set at 210 nm.
-
Procedure: a. Prepare standard solutions of the API in the mobile phase at known concentrations (e.g., 0.40-0.60 mg/mL). b. Prepare sample solutions from the formulation, ensuring the final concentration is within the linear range of the assay. c. Inject standards to establish a calibration curve (linearity r > 0.99). d. Inject samples to determine the API concentration.
-
Forced Degradation (for stability-indicating method validation): a. Expose the API solution to acidic, basic, oxidative, and thermal stress. b. Run the stressed samples through the HPLC system to ensure that degradation peaks are well-resolved from the parent API peak, demonstrating method specificity.
Protocol 2: Preparation of Controlled-Release Tablets by Direct Compression
This protocol is based on the development of Gabapentin CR tablets.[7]
-
Blending: Accurately weigh Gabapentin and all excipients (HPMC, DCP, MCC).
-
Sieving: Pass all ingredients through an appropriate mesh sieve to ensure uniformity and break up agglomerates.
-
Mixing: Combine the API and excipients in a blender (e.g., V-blender) and mix for a predetermined time (e.g., 15-20 minutes) to achieve a homogenous blend.
-
Lubrication: Add the lubricant (e.g., magnesium stearate) and glidant (e.g., Aerosil 200) to the blend and mix for a shorter duration (e.g., 3-5 minutes).
-
Compression: Compress the final blend into tablets using a tablet press with the appropriate tooling. Key parameters to control are tablet weight, hardness, and thickness.
-
Evaluation: Test the tablets for weight variation, hardness, friability, and in-vitro drug release using a USP dissolution apparatus.
Visualizations
Caption: Troubleshooting workflow for formulation instability.
References
- 1. Development and Evaluation of Topical Gabapentin Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilizer Excipients - Protheragen [protheragen.ai]
- 4. colorcon.com [colorcon.com]
- 5. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. researchgate.net [researchgate.net]
- 8. buzzrx.com [buzzrx.com]
- 9. Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Piperazine Compounds
Welcome to the technical support center for the scale-up synthesis of piperazine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of piperazine derivatives on a larger scale.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and issues that may arise during the scale-up of piperazine compound synthesis.
Issue 1: Poor Selectivity - Formation of Di-substituted Byproduct
Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?
Answer: The formation of di-substituted piperazine is a frequent challenge due to the comparable reactivity of the second nitrogen atom after the first substitution.[1] Several strategies can be employed to favor mono-substitution:
-
Stoichiometry Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction at an unsubstituted piperazine molecule.[1][2][3]
-
Slow Addition of Reagents: Adding the alkylating or arylating agent slowly and at a controlled, low temperature can help manage the reaction rate and minimize the chance of a second substitution on the already mono-substituted piperazine.[1][2]
-
Use of a Protecting Group: This is a highly reliable method for ensuring mono-alkylation.[2] By temporarily blocking one of the piperazine nitrogens with a protecting group like tert-Butoxycarbonyl (Boc), the reaction is directed to the unprotected site. The protecting group is then removed in a subsequent step.[2][3]
-
Employing Piperazine Salts: Using a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[2][4]
Issue 2: Low Yields in N-Aryl Piperazine Synthesis
Question: I am consistently getting low yields for my N-aryl piperazine synthesis using Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of the starting materials.[1][5] Here are key areas to troubleshoot:
-
Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[1][5]
-
Base Selection: The choice of base is crucial. Strong bases like NaOtBu are common, but if they cause decomposition of your starting material, consider weaker bases such as K₃PO₄ or Cs₂CO₃.[1][5]
-
Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used. Aprotic, non-polar solvents like m-xylene have been found to be effective in some cases.[1]
-
Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition. It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[1]
Issue 3: Difficulty in Purifying Piperazine-Containing Compounds
Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?
Answer: The basic nature and potential water solubility of piperazine derivatives can make purification challenging.[1][5] Here are some effective methods:
-
Acid-Base Extraction: This technique separates basic piperazine products from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative moves to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[1]
-
Crystallization/Salt Formation: Purification can often be achieved by converting the piperazine derivative to a salt (e.g., dihydrochloride or diacetate), which is then recrystallized. Piperazine itself can be effectively purified by forming its crystalline piperazine diacetate salt in acetone, which precipitates out, leaving impurities in the solution.[1][6]
-
Column Chromatography: While the basicity of piperazines can cause issues with silica gel (streaking), it is still a widely used method. Using a deactivated silica gel or alumina can be effective, often with a solvent system containing a small amount of a basic modifier like triethylamine.[1][5]
Issue 4: Exothermic Reactions and Heat Management During Scale-Up
Question: My reaction is highly exothermic at a larger scale, leading to side products and potential safety hazards. How can I better control the temperature?
Answer: Exothermic reactions are a common challenge during scale-up, as the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[7] Consider the following control strategies:
-
Slow Reagent Addition and Dilution: Adding one of the reactants gradually or in a diluted form can control the rate of heat generation.[8]
-
Efficient Cooling Systems: Ensure your reactor is equipped with an adequate cooling jacket and that the heat transfer fluid is at a sufficiently low temperature.[8]
-
Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow setup can be highly advantageous. The small reaction volumes at any given time in a flow reactor allow for much more efficient heat exchange and precise temperature control.[5][8][9]
-
Staged Addition: Introducing reactants at multiple points along a reactor can distribute the heat generation.[8]
Data Presentation: Reaction Condition Comparison
The following tables summarize common reaction conditions for key piperazine synthesis reactions. Note that optimal conditions will vary based on the specific substrates used.
Table 1: Conditions for Mono-N-Alkylation of Piperazine
| Parameter | Condition | Purpose |
| Piperazine Stoichiometry | 5-10 equivalents | Favors mono-alkylation[1] |
| Base | K₂CO₃, Cs₂CO₃ | Neutralizes acid byproduct[2] |
| Solvent | Acetonitrile, DMF | Solubilizes reagents[2] |
| Temperature | Room Temperature to Reflux | Reaction rate control |
| Addition Method | Slow, dropwise addition of alkyl halide | Minimizes di-alkylation[2] |
Table 2: Buchwald-Hartwig Amination Conditions for N-Aryl Piperazines
| Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Toluene | NaOtBu | 80-110 | 12-24 | Good to Excellent[1] |
| Dioxane | K₃PO₄ | 100 | 18-24 | Moderate to Good[1] |
| THF | Cs₂CO₃ | 65 | 24 | Moderate[1] |
| m-Xylene | NaOtBu | 120 | 1-2 (Microwave) | Excellent[1] |
Note: Yields are generalized from literature and will vary based on specific substrates and catalyst/ligand systems.[1]
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.[1]
-
Slowly add the alkyl halide to the mixture at room temperature.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by acid-base extraction or column chromatography.
-
Protocol 2: Purification of Piperazine via Diacetate Salt Formation
-
Materials:
-
Crude piperazine-containing mixture
-
Acetone
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve the crude mixture in acetone at 20-40°C to a concentration of approximately 0.5 to 20 weight percent piperazine.[1][6]
-
While stirring, slowly add glacial acetic acid (at least a stoichiometric amount, up to 5 times).[1][6]
-
The crystalline piperazine diacetate will precipitate.[1]
-
Cool the mixture to 10-30°C to maximize precipitation.[1][6]
-
Separate the precipitated salt from the liquid by filtration.[1]
-
Wash the collected precipitate with cold acetone to remove residual impurities.[1]
-
Dry the purified piperazine diacetate under vacuum.[1]
-
(Optional) The free base can be regenerated by treating the diacetate salt with a suitable base.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Unlocking the Therapeutic Potential of 4-Oxo-Piperazine Derivatives: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-oxo-piperazine derivatives, detailing their structure-activity relationships (SAR) across various therapeutic targets. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways to facilitate the rational design of novel therapeutics.
The 4-oxo-piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Modifications to this heterocyclic core have yielded potent inhibitors of key cellular targets implicated in cancer and neurological disorders. This guide delves into the SAR of these derivatives, focusing on their anticancer and dopamine receptor antagonist properties.
Anticancer Activity of 4-Oxo-Piperazine Derivatives
A significant area of investigation for 4-oxo-piperazine derivatives has been their potential as anticancer agents, particularly as inhibitors of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and downstream signaling proteins such as Akt.
Structure-Activity Relationship Highlights:
Substitutions on the 4-oxo-piperazine core have profound effects on the anticancer potency of these derivatives. Key SAR observations include:
-
N1-Substitution: The substituent at the N1 position of the piperazine ring is crucial for activity. Bulky aromatic or heteroaromatic groups are often favored. For instance, quinolin-2(1H)-one moieties at this position have demonstrated significant VEGFR-2 inhibitory activity.
-
N4-Acyl Group: The nature of the acyl group at the N4 position influences both potency and selectivity. The presence of a benzoyl group with electron-withdrawing substituents, such as nitro or chloro groups, has been shown to enhance cytotoxic activity against various cancer cell lines.
-
C2-Substitution: Substitution at the C2 position of the piperazine ring can modulate the pharmacological profile. For example, phenyl substitution at this position has been explored in derivatives targeting breast cancer cells.
Comparative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of representative 4-oxo-piperazine and related piperazine derivatives against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of 4-Acyl-2-phenyl-piperazine Urea Derivatives against Breast Cancer Cell Lines
| Compound | R | IC50 (µM) vs. MCF7 | IC50 (µM) vs. MDA-MB-231 |
| 1 | 4-NO₂ | 9.6 | 35.9 |
| 2 | 4-Cl | 16.8 | 35.1 |
| 3 | 4-CN | 19.5 | - |
| 4 | 4-F | 24.8 | - |
Data sourced from studies on 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives[1].
Table 2: VEGFR-2 Inhibitory Activity of 4-(Piperazin-1-yl)quinolin-2(1H)-one Derivatives
| Compound | Substituent on Quinolinone | VEGFR-2 IC50 (nM) |
| 5 | 6-Fluoro | 46.83 ± 2.4 |
| 6 | H | >100 |
| Sorafenib (Control) | - | 51.41 ± 2.3 |
Data from studies on novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles[2].
Signaling Pathways in Cancer Targeted by 4-Oxo-Piperazine Derivatives
VEGFR-2 Signaling Pathway:
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. 4-Oxo-piperazine derivatives can inhibit VEGFR-2, thereby blocking downstream signaling cascades.
References
Comparative Analysis of the Anti-inflammatory Activity of Butanoic Acid Analogs
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of butanoic acid and its derivatives, supported by experimental data and detailed methodologies.
Butanoic acid, a short-chain fatty acid predominantly produced by the gut microbiota, and its analogs have garnered significant attention for their potent anti-inflammatory properties. These compounds are being explored as potential therapeutic agents for a variety of inflammatory conditions. This guide provides a comparative analysis of the anti-inflammatory activity of several butanoic acid analogs, including sodium butyrate, tributyrin, and phenylbutyrate. The information is compiled from various in vitro and in vivo studies, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.
Data Presentation: Comparative Anti-inflammatory Effects
The anti-inflammatory efficacy of butanoic acid analogs is often evaluated by their ability to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in response to an inflammatory stimulus like lipopolysaccharide (LPS). The following tables summarize the quantitative data from various studies, providing a basis for comparing the potency of different analogs.
| Compound | Cell/Animal Model | Inflammatory Stimulus | Measured Cytokine | Concentration of Analog | % Reduction of Cytokine (compared to stimulated control) | Reference |
| Butyric Acid | Porcine Alveolar Macrophages | LPS (1 µg/mL) | TNF-α | 1 mM | Significant reduction | [1] |
| Porcine Alveolar Macrophages | LPS (1 µg/mL) | TNF-α | 2 mM | Significant reduction | [1] | |
| Porcine Alveolar Macrophages | LPS (1 µg/mL) | TNF-α | 4 mM | Significant reduction | [1] | |
| Sodium Butyrate | Porcine Alveolar Macrophages | LPS (1 µg/mL) | TNF-α | 8 mM | Significant reduction | [1] |
| L6 Myotubes | LPS (10 ng/mL) | IL-6 | 2.5 mM | Significant reduction | [2] | |
| L6 Myotubes | LPS (10 ng/mL) | MCP-1 | 0.5 mM | Significant reduction | [2] | |
| Tributyrin | Weaned Piglets (in vivo) | LPS | IL-1β (serum) | 0.2% of diet | Significant reduction | [3] |
| Weaned Piglets (in vivo) | LPS | IL-6 (serum) | 0.2% of diet | Significant reduction | [3] | |
| Human Visceral Adipose Tissue | LPS | Inflammatory Cytokines | Not specified | Significant reduction | [4] | |
| Phenylbutyrate | HT-29 Colon Cancer Cells | - | - | Not specified | Decreased NF-κB DNA binding | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the anti-inflammatory activity of butanoic acid analogs.
Cell Culture and Treatment
-
Cell Lines: Common cell lines for in vitro anti-inflammatory studies include murine macrophage-like cells (e.g., RAW 264.7), porcine alveolar macrophages (PAMs), human monocytic cells (e.g., THP-1), and intestinal epithelial cells (e.g., Caco-2, HT-29).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the butanoic acid analogs for a specific period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (from E. coli) or TNF-α.
Cytokine Quantification by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the concentration of cytokines in cell culture supernatants or biological fluids.[6][7][8]
-
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added, and the resulting color change is measured spectrophotometrically. The concentration of the cytokine is determined by comparison to a standard curve.[6]
-
General Protocol:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (cell culture supernatants) to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
-
NF-κB Activation Assays
The activation of the transcription factor Nuclear Factor-kappa B (NF-κB) is a central event in the inflammatory response. Butanoic acid analogs are known to inhibit this pathway.[5][9][10][11]
-
Principle: In resting cells, NF-κB is held in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. Western blotting can be used to measure the levels of IκBα protein, with a decrease indicating its degradation and subsequent NF-κB activation.[9][12][13]
-
General Protocol:
-
Treat cells with the butanoic acid analog and/or inflammatory stimulus.
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against IκBα.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize IκBα levels to a loading control (e.g., β-actin or GAPDH).
-
-
Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission.[14][15][16][17][18]
-
General Protocol:
-
Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Pre-treat the cells with butanoic acid analogs.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize firefly luciferase activity to Renilla luciferase activity to account for transfection efficiency.
-
Histone Deacetylase (HDAC) Inhibition Assay
Butyrate and its analogs are known inhibitors of histone deacetylases (HDACs), which is a key mechanism for their anti-inflammatory effects.[19][20][21][22][23]
-
Principle: HDAC activity can be measured using a fluorometric assay. A substrate containing an acetylated lysine side chain is incubated with a source of HDACs (e.g., nuclear extract). The deacetylated substrate is then cleaved by a developing enzyme, releasing a fluorescent compound that can be quantified.
-
General Protocol:
-
Prepare nuclear extracts from treated or untreated cells.
-
Incubate the nuclear extract with the fluorogenic HDAC substrate and the butanoic acid analog.
-
Add the developer to stop the reaction and generate the fluorescent signal.
-
Measure the fluorescence using a microplate reader.
-
The inhibitory effect of the analog is determined by the reduction in fluorescence compared to the untreated control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Butyrate and tributyrin reduce LPS-induced inflammatory cytokine production from human visceral fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short Chain Fatty Acids Induce Pro-Inflammatory Cytokine Production Alone And In Combination With Toll-like Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sodium Butyrate Inhibits Inflammation and Maintains Epithelium Barrier Integrity in a TNBS-induced Inflammatory Bowel Disease Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. Human gut bacteria as potent class I histone deacetylase inhibitors in vitro through production of butyric acid and valeric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gsartor.org [gsartor.org]
- 21. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validating the Biological Target of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid: A Comparative Guide
Introduction
4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid is a synthetic compound featuring a piperazine and a butanoic acid moiety. While the individual components are present in various biologically active molecules, the specific biological target of this particular chemical entity remains to be elucidated. This guide provides a comparative framework for researchers and drug development professionals to approach the validation of its biological target. Due to the absence of published data on the specific biological activity of this compound, this document will focus on outlining established methodologies and potential avenues of investigation by drawing comparisons with general workflows for target identification and validation.
Challenges in Target Identification
Initial comprehensive searches of scientific literature and chemical databases have not yielded a specific biological target for this compound. The PubChem database primarily lists its chemical and physical properties without associated biological activity data.[1] This lack of a known target necessitates a de novo target identification and validation strategy.
Comparative Methodologies for Target Identification and Validation
The following sections compare established experimental and computational approaches that can be employed to identify and validate the biological target of a novel compound like this compound.
Table 1: Comparison of Target Identification Strategies
| Strategy | Principle | Advantages | Disadvantages | Potential Application for the Target Compound |
| In-silico Screening | Computational prediction of protein binding based on the compound's structure. | Fast, cost-effective, provides initial hypotheses. | High false-positive rate, requires experimental validation. | Docking simulations against a panel of known drug targets, particularly those associated with piperazine or butanoic acid derivatives (e.g., GPCRs, kinases, histone deacetylases). |
| Phenotypic Screening | Assessing the compound's effect on cellular or organismal phenotypes without a preconceived target. | Unbiased, can identify novel targets and mechanisms. | Target deconvolution can be challenging and time-consuming. | Screening in various cancer cell lines to assess for anti-proliferative or differentiation-inducing effects, drawing parallels from studies on other piperazine derivatives of butyric acid.[2] |
| Affinity-based Methods | Using the compound as a "bait" to pull down its binding partners from cell lysates. | Directly identifies binding proteins. | Can be technically challenging, may identify non-specific binders. | Immobilizing the compound on a solid support to perform affinity chromatography coupled with mass spectrometry (AP-MS). |
| Genetic and Genomic Approaches | Identifying genes that, when altered, confer resistance or sensitivity to the compound. | Can provide strong evidence for target engagement in a cellular context. | Can be complex to execute and interpret. | CRISPR/Cas9-based screening to identify genes whose knockout leads to resistance to the compound's cytotoxic effects (if any are observed). |
Experimental Protocols for Target Validation
Once a putative target is identified, several key experiments are required to validate the interaction and its biological relevance.
Cellular Thermal Shift Assay (CETSA)
Principle: This method assesses target engagement in a cellular environment by measuring the change in thermal stability of a protein upon ligand binding.
Detailed Protocol:
-
Cell Culture and Treatment: Culture relevant cells to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer.
-
Heating Gradient: Aliquot the cell lysate into PCR tubes and heat them individually at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Protein Precipitation and Separation: Cool the samples at room temperature for 3 minutes, followed by centrifugation to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels of the putative target by Western blotting. Increased thermal stability in the presence of the compound indicates target engagement.
Enzymatic Assays (If the target is an enzyme)
Principle: To determine if the compound directly modulates the activity of the purified target enzyme.
Detailed Protocol:
-
Enzyme and Substrate Preparation: Purify the recombinant target enzyme. Prepare a stock solution of the enzyme and its specific substrate.
-
Inhibition/Activation Assay: In a multi-well plate, add the enzyme, the compound at various concentrations, and the substrate.
-
Detection: Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Calculate the IC50 (for inhibitors) or EC50 (for activators) value to quantify the compound's potency.
Comparative Analysis with Structurally Related Compounds
While no direct alternatives for validating the target of this compound exist due to its uncharacterized nature, a comparative analysis of structurally similar compounds can provide valuable insights. For instance, various piperazine-containing compounds have been developed as multi-target antipsychotics or to target serotonin receptors.[3][4] Similarly, other butanoic acid derivatives have been identified as S1P1 agonists.[5]
Table 2: Potential Target Classes Based on Structural Motifs
| Structural Motif | Known Target Classes | Examples of Active Compounds |
| Piperazine | G-protein coupled receptors (GPCRs), Ion channels, Kinases | Aripiprazole, Imatinib |
| Butanoic Acid | Histone deacetylases (HDACs), GABA receptors | Sodium Butyrate, Gabapentin |
Visualizing Experimental Workflows and Pathways
Diagram 1: General Workflow for Target Identification and Validation
Caption: A generalized workflow for identifying and validating a novel biological target.
Diagram 2: Hypothetical Signaling Pathway Inhibition
Caption: A hypothetical signaling pathway illustrating potential inhibition by a test compound.
The validation of the biological target of this compound requires a systematic and multi-faceted approach. This guide provides a comparative overview of the necessary strategies and experimental protocols. By employing a combination of computational, biochemical, and cellular methods, researchers can progress towards identifying and validating the molecular target of this novel compound, thereby paving the way for understanding its potential therapeutic applications. The initial and most critical step will be to generate preliminary data through broad screening to form a testable hypothesis regarding its biological function.
References
- 1. This compound | C8H12N2O4 | CID 833642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives of butyric acid as differentiating agents in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Cross-Reactivity Profile of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic Acid Remains Undefined
Despite a comprehensive search of publicly available scientific literature and databases, no biological activity or cross-reactivity data has been reported for the chemical compound 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid. This lack of information prevents the creation of a comparative guide on its performance against other alternatives, as no baseline activity has been established.
For researchers, scientists, and drug development professionals, this signifies that the compound, identified by its CAS number 590380-54-4, represents a largely unexplored area of chemical biology.[1] While its chemical structure and basic properties are documented, its interactions with biological systems remain a mystery.
Current Status: A Molecule Without a Known Target
Searches for biological targets, screening assays, therapeutic uses, and associated patents for this compound have yielded no specific results. The PubChem database, a comprehensive resource for chemical information, lists its structure and chemical properties but contains no bioactivity data.[1] This absence of information is a critical impediment to understanding its potential therapeutic applications or off-target effects.
Without a known primary biological target, a systematic investigation into its cross-reactivity—the unintended interaction with other proteins or biomolecules—cannot be logically designed. Cross-reactivity profiling is a crucial step in drug development to assess the potential for side effects and to understand a compound's broader pharmacological profile.
The Path Forward: Proposed Experimental Workflow
To begin to characterize the biological activity and subsequent cross-reactivity of this compound, a systematic experimental approach is necessary. The following workflow outlines a standard procedure for initial screening and subsequent profiling.
Caption: A generalized workflow for determining the biological activity and cross-reactivity of a novel chemical compound.
Detailed Methodologies for Future Research
Should a primary biological target for this compound be identified, the following experimental protocols would be essential for a comprehensive cross-reactivity analysis.
1. Kinase Profiling Assay:
-
Objective: To determine the inhibitory activity of the compound against a broad panel of protein kinases.
-
Methodology: A radiometric or fluorescence-based in vitro kinase assay would be employed. The compound would be serially diluted and incubated with a panel of recombinant kinases, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and ATP (radiolabeled with ³³P or in the presence of a fluorescent ATP analog). The amount of phosphorylated substrate would be quantified to determine the percent inhibition at each compound concentration. IC50 values would be calculated for any kinases showing significant inhibition.
2. Receptor Binding Assay:
-
Objective: To assess the affinity of the compound for a panel of G-protein coupled receptors (GPCRs), ion channels, and other membrane receptors.
-
Methodology: Competitive binding assays would be performed using cell membranes expressing the target receptor and a specific radiolabeled ligand. The compound would be incubated at various concentrations with the membranes and the radioligand. The displacement of the radioligand would be measured by scintillation counting, and the inhibition constant (Ki) would be determined.
3. Cellular Functional Assays:
-
Objective: To evaluate the functional consequences of compound binding in a cellular context.
-
Methodology: Depending on the identified target class, appropriate cellular assays would be conducted. For example, for a GPCR, a calcium flux assay or a cAMP accumulation assay could be used. For an enzyme, a cell-based assay measuring the accumulation of a product or the depletion of a substrate would be appropriate. These assays would confirm whether the compound acts as an agonist, antagonist, or inverse agonist and would provide a measure of its potency (EC50 or IC50) in a more physiologically relevant system.
Hypothetical Signaling Pathway Diagram
If, for instance, initial screening revealed that this compound interacts with a hypothetical signaling pathway involving a receptor tyrosine kinase (RTK), the following diagram illustrates the potential points of interaction that would need to be investigated for on-target and off-target effects.
Caption: A hypothetical signaling pathway illustrating potential on-target and off-target interactions of a compound.
References
In Vivo Comparative Analysis of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic Acid: A Data Deficit
A comprehensive review of available scientific literature and patent databases reveals a significant lack of in vivo data for 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid, preventing a direct comparative analysis with known drugs. At present, information on this compound is primarily limited to chemical databases, providing basic details such as its molecular structure and identifiers. There are no publicly accessible in vivo studies, clinical trials, or detailed pharmacological data to establish its therapeutic class, mechanism of action, or efficacy and safety profile.
While research into structurally related compounds, such as other piperazine derivatives and succinate analogs, offers potential but unconfirmed areas of therapeutic interest, this information is not specific to this compound. General studies on piperazine derivatives have explored their potential in oncology and neurology. For instance, some piperazine-containing compounds have been investigated for their ability to induce differentiation in cancer cells. Additionally, the structural similarity of the butanoic acid moiety to succinate, a key intermediate in cellular metabolism, has led to investigations of related dicarboxylic acids as agonists for the succinate receptor (SUCNR1), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. However, it is crucial to emphasize that these are broad associations within related chemical classes and do not constitute specific data for the compound .
The absence of specific in vivo experimental data, including pharmacokinetics, pharmacodynamics, and toxicology studies for this compound, makes it impossible to fulfill the requirements of a detailed comparative guide. Consequently, the creation of data summary tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows cannot be performed at this time.
Further research and publication of in vivo studies are necessary to elucidate the biological activity and therapeutic potential of this compound before a meaningful comparison with established drugs can be conducted. Researchers and drug development professionals are encouraged to consult scientific literature databases for any future publications on this compound.
A Comparative Guide to the Synthesis Efficiency of Butanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis efficiency for several key derivatives of butanoic acid. The selection of a synthetic route is critical in research and drug development, impacting yield, purity, cost, and environmental footprint. This document summarizes common synthetic methodologies, provides quantitative data for comparison, and includes detailed experimental protocols for reproducibility.
Comparative Summary of Synthesis Efficiency
The following table summarizes the efficiency of various methods for synthesizing common butanoic acid derivatives. Efficiency is evaluated based on reported yields and reaction conditions.
| Derivative | Synthesis Method | Key Reagents/Catalysts | Typical Conditions | Reported Yield (%) | Advantages & Disadvantages |
| Butyl Butanoate | Fischer-Speier Esterification | Butanoic acid, n-butanol, H₂SO₄ (catalyst) | Reflux, 1-10 hours.[1] | ~67% (at equilibrium), up to 95-100% with water removal.[2][3] | Adv: Inexpensive reagents, simple setup. Disadv: Reversible reaction, requires excess reagent or water removal to maximize yield. |
| Enzymatic Esterification | Butanoic acid, n-butanol, Immobilized Lipase | 30-50°C, 5-24 hours.[4][5][6] | 90-95%.[4][5] | Adv: High selectivity, mild conditions, high yields. Disadv: Higher cost of enzyme, potentially slower reaction times. | |
| Butanamide | From Butanoyl Chloride | Butanoyl chloride, Amine (e.g., ammonia) | Mild conditions, often at room temperature. | High to quantitative. | Adv: High reactivity, fast, high yield. Disadv: Requires prior synthesis of the highly reactive and moisture-sensitive butanoyl chloride. |
| Direct Amidation (Boron-mediated) | Butanoic acid, Amine, B(OCH₂CF₃)₃ | 80-100°C, 5-24 hours.[7][8] | Good to excellent (e.g., 91% for a model reaction).[7] | Adv: Direct, one-pot synthesis from the acid. Disadv: Requires stoichiometric, specialized boron reagent. | |
| Direct Amidation (TiF₄-catalyzed) | Butanoic acid, Amine, TiF₄ (5 mol%) | Refluxing toluene, 12 hours.[9] | 60-99%.[9] | Adv: Catalytic, direct method with high yields. Disadv: Requires metal catalyst and high temperature. | |
| Butanoic Anhydride | From Butanoyl Chloride | Butanoic acid, Butanoyl chloride | Heat (water bath then oil bath), 8 hours.[10] | Good (not specified quantitatively). | Adv: Utilizes a reactive precursor. Disadv: Two-step process if starting from butanoic acid. |
| Dehydration with P₂O₅ | Butanoic acid, P₂O₅ | N/A | Good (not specified quantitatively).[11] | Adv: Uses a common, powerful dehydrating agent. Disadv: P₂O₅ can be difficult to handle; harsh conditions. | |
| Reaction with Methoxyacetylene | Butanoic acid, Methoxyacetylene | 10-20°C, 17 hours.[12] | 61%.[12] | Adv: Specific reagent system. Disadv: Specialized reagent, moderate yield. | |
| Butanoyl Chloride | From Thionyl Chloride | Butanoic acid, Thionyl chloride (SOCl₂) | Reflux. | High to quantitative. | Adv: Very effective, volatile byproducts (SO₂, HCl) are easily removed. Disadv: SOCl₂ is corrosive and toxic. |
| 2-Bromobutanoic Acid | Hell-Volhard-Zelinsky (HVZ) | Butanoic acid, Br₂, PBr₃ (catalyst) | High temperature (>100°C), reflux overnight.[13][14] | Good to high (e.g., 85% for a subsequent ester).[13] | Adv: Classic, reliable method for α-bromination. Disadv: Harsh conditions, uses bromine and phosphorus halides. |
Detailed Synthesis Protocols and Methodologies
Butyl Butanoate: Esterification
Esters like butyl butanoate are valued as flavor agents and solvents. The two primary methods for its synthesis offer a trade-off between cost and reaction conditions.
This is a classic acid-catalyzed equilibrium reaction. To achieve high yields, the equilibrium must be shifted, typically by using an excess of one reactant (usually the alcohol) or by removing the water byproduct as it forms, often with a Dean-Stark apparatus.[1]
Experimental Protocol:
-
Setup: Assemble a reflux apparatus using a round-bottom flask, a condenser, and a heating mantle.[15] If removing water, a Dean-Stark trap is placed between the flask and condenser.
-
Reagents: To the flask, add butanoic acid, an excess of n-butanol (e.g., 2-3 molar equivalents), and a few boiling chips.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 moles per mole of carboxylic acid) to the mixture while swirling.[15]
-
Reaction: Heat the mixture to a steady reflux and maintain for 1-4 hours.[1] If using a Dean-Stark trap, continue reflux until no more water collects.
-
Workup: Cool the mixture to room temperature. Wash the solution with aqueous sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and purify the resulting butyl butanoate by distillation.
This method uses lipases as biocatalysts to perform the esterification under milder conditions, offering high specificity and yield.[4]
Experimental Protocol:
-
Setup: In a screw-capped vial or flask, combine butanoic acid and n-butanol in a suitable organic solvent like hexane or isooctane.[6] A solvent-free system is also possible.
-
Enzyme Addition: Add immobilized lipase (e.g., 5-30 mg per 0.1 µmol of acid).[4]
-
Reaction: Incubate the mixture in a shaker at a controlled temperature, typically between 30°C and 50°C, for 8 to 24 hours.[4][6]
-
Monitoring: The reaction progress can be monitored by taking aliquots and titrating the remaining acid or by gas chromatography.
-
Workup: Once the reaction reaches completion, the immobilized enzyme can be simply filtered out and potentially reused.
-
Purification: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.
Butanamide: Amidation
Amide bond formation is fundamental in organic and medicinal chemistry. Direct conversion from a carboxylic acid is challenging due to the formation of an unreactive ammonium carboxylate salt.[9] Therefore, methods often involve either activating the carboxylic acid first or using powerful coupling agents.
The most common and efficient method involves a two-step process: first converting butanoic acid to the highly reactive butanoyl chloride, then reacting it with an amine.
Experimental Protocol (Butanoyl Chloride Synthesis):
-
Setup: In a fume hood, place butanoic acid in a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl gas).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (at least 1 molar equivalent) to the butanoic acid.
-
Reaction: Gently heat the mixture under reflux until the evolution of gas (SO₂ and HCl) ceases.
-
Purification: The resulting butanoyl chloride can be purified by distillation.
Experimental Protocol (Amidation):
-
Setup: Dissolve the amine in a suitable solvent (e.g., dichloromethane) in a flask, often cooled in an ice bath.
-
Reagent Addition: Slowly add the purified butanoyl chloride to the amine solution. A base (like triethylamine or a second equivalent of the amine) is often added to neutralize the HCl byproduct.
-
Reaction: Stir the reaction at a low temperature and allow it to warm to room temperature. The reaction is typically fast.
-
Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer and remove the solvent to yield the butanamide, which can be purified by recrystallization or chromatography.
This method allows for the direct, one-pot synthesis of amides from carboxylic acids and amines using a borate ester reagent.[7][8]
Experimental Protocol:
-
Setup: In a vial, dissolve butanoic acid (1.0 mmol) and the desired amine (1.0 mmol) in acetonitrile (MeCN, 2 mL).[7]
-
Reagent Addition: Add B(OCH₂CF₃)₃ (2.0 mmol) to the solution.
-
Reaction: Stir the reaction mixture at 80°C for the required time (e.g., 5-15 hours).[7] For less reactive substrates, the temperature may be increased to 100°C in a sealed tube.
-
Workup: The product can be purified via an aqueous workup (acid and base washes) or a solid-phase workup using commercially available resins to remove byproducts and unreacted starting materials.[7]
2-Bromobutanoic Acid: Hell-Volhard-Zelinsky (HVZ) Reaction
The HVZ reaction is the classic method for halogenating a carboxylic acid at the alpha-carbon.[16] The reaction proceeds via an acyl bromide intermediate, which enolizes more readily than the carboxylic acid itself.[17][18]
Experimental Protocol:
-
Setup: In a fume hood, equip a three-necked flask with a reflux condenser, a dropping funnel, and a thermometer.[13]
-
Reagents: Charge the flask with butanoic acid and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[13][14]
-
Bromine Addition: Heat the mixture. Slowly add bromine (Br₂) dropwise from the funnel. The reaction is exothermic and will generate HBr gas, which should be directed to a trap.
-
Reaction: After the addition is complete, heat the mixture under reflux until the reaction is complete (this can take several hours to overnight).[13] The conditions are often harsh, with temperatures exceeding 100°C.[14]
-
Workup: Carefully add water to the cooled reaction mixture to hydrolyze the intermediate α-bromo acyl bromide to the final α-bromo carboxylic acid product.
-
Purification: The product is typically purified by distillation under reduced pressure.
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
The following diagram illustrates a typical laboratory setup for a Fischer esterification reaction using a Dean-Stark apparatus to drive the reaction to completion by removing water.
Caption: Workflow for Fischer Esterification with a Dean-Stark Trap.
Reaction Pathway Diagram
The Hell-Volhard-Zelinsky reaction involves several distinct mechanistic steps to achieve α-bromination. The key is the initial conversion of the carboxylic acid to a more reactive acyl bromide.
Caption: Simplified mechanism of the Hell-Volhard-Zelinsky (HVZ) Reaction.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 10. prepchem.com [prepchem.com]
- 11. quora.com [quora.com]
- 12. Butyric anhydride synthesis - chemicalbook [chemicalbook.com]
- 13. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. sciencemadness.org [sciencemadness.org]
- 16. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
A Head-to-Head Examination of Piperazine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors approved for therapeutic use. This guide provides a head-to-head comparison of four prominent piperazine-based kinase inhibitors: Imatinib, Lapatinib, Pazopanib, and Olaparib. We present a synthesis of their performance against key kinase targets, supported by experimental data from various preclinical studies. Detailed methodologies for crucial assays are provided to ensure reproducibility and aid in the design of future experiments.
Performance Comparison of Piperazine-Based Kinase Inhibitors
The inhibitory activity of Imatinib, Lapatinib, Pazopanib, and Olaparib against a panel of selected kinases is summarized below. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, have been compiled from multiple preclinical studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution, as experimental conditions can vary.
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| Imatinib | ABL | ~400 | [1] |
| BCR-ABL | - | [1] | |
| c-Kit | ~100 | [2] | |
| PDGFR | ~100 | [2] | |
| Lapatinib | EGFR (HER1) | 10.8 | [3][4] |
| HER2 (ErbB2) | 9.2 - 9.3 | [3][4][5] | |
| Pazopanib | VEGFR1 | 10 | [6][7] |
| VEGFR2 | 30 | [6][7] | |
| VEGFR3 | 47 | [6][7] | |
| PDGFRβ | 84 | [7] | |
| FGFR1 | 74 | [7] | |
| c-Kit | 140 | [6][7] | |
| Olaparib | PARP1 | 0.5 - 1 | [8] |
| PARP2 | 0.2 - 0.3 | [8] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by the selected piperazine-based kinase inhibitors. These visualizations, created using the Graphviz DOT language, provide a clear representation of the molecular interactions and the points of inhibition.
Caption: PI3K/Akt Signaling Pathway and points of inhibition by Lapatinib and Pazopanib.
Caption: MAPK/ERK Signaling Pathway and the inhibitory action of Lapatinib.
Caption: DNA Damage Response Pathway and the inhibition of PARP1 by Olaparib.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize kinase inhibitors are provided below.
In Vitro Kinase Activity Assay (ADP-Glo™)
This protocol describes a luminescence-based assay to measure the enzymatic activity of a kinase and its inhibition by a test compound. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[9]
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Piperazine-based kinase inhibitor (e.g., Imatinib, Lapatinib)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the piperazine-based inhibitor in DMSO. A 10-point, 3-fold serial dilution is recommended.
-
Kinase Reaction:
-
Add 5 µL of the kinase reaction mixture (containing kinase and substrate in kinase assay buffer) to each well of a 384-well plate.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.[10]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.[10]
-
The luminescent signal is proportional to the amount of ADP produced.
-
Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a kinase inhibitor.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Piperazine-based kinase inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the piperazine-based inhibitor and incubate for a specified period (e.g., 72 hours).
-
MTT Addition:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. ashpublications.org [ashpublications.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. carnabio.com [carnabio.com]
- 11. promega.com [promega.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Off-Target Effects of Novel Chemical Entities: A Case Study Approach with 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, no publically available data on the biological activity, mechanism of action, or off-target effects of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid exists. This guide will, therefore, serve as a comprehensive framework for how to assess the off-target effects of a novel compound, using "Compound-X" as a proxy for this compound. The experimental data presented is hypothetical and for illustrative purposes.
Introduction
The journey of a drug from discovery to clinical application is fraught with challenges, a primary one being the potential for off-target effects. These unintended interactions can lead to adverse drug reactions (ADRs) and are a major cause of late-stage clinical trial failures. Therefore, a thorough assessment of a compound's selectivity is paramount. This guide provides a systematic approach to evaluating the off-target profile of a novel chemical entity, exemplified by the hypothetical "Compound-X." We will compare its performance with two hypothetical alternatives, "Alternative-A" and "Alternative-B," and provide detailed experimental protocols for key assays.
For the purpose of this guide, we will assume that the intended primary target of Compound-X is Kinase-Y , a hypothetical serine/threonine kinase implicated in a particular disease pathway. The goal is to determine the selectivity of Compound-X for Kinase-Y over other kinases and a broader range of common off-targets.
Data Presentation: Comparative Off-Target Profiles
The following tables summarize hypothetical quantitative data for Compound-X and its alternatives against a panel of kinases and a panel of G-protein coupled receptors (GPCRs). The data is presented as IC50 (for enzymatic assays) or Ki (for binding assays) values in micromolar (µM). A lower value indicates higher potency.
Table 1: Kinase Selectivity Profile
| Kinase Target | Compound-X (IC50, µM) | Alternative-A (IC50, µM) | Alternative-B (IC50, µM) |
| Kinase-Y (Primary Target) | 0.015 | 0.025 | 0.010 |
| Kinase-A | > 10 | 5.2 | > 10 |
| Kinase-B | 2.5 | 0.5 | 8.7 |
| Kinase-C | > 10 | > 10 | > 10 |
| Kinase-D | 8.1 | 1.1 | 9.2 |
| Kinase-E | > 10 | 7.8 | > 10 |
Table 2: GPCR Off-Target Binding Profile
| GPCR Target | Compound-X (Ki, µM) | Alternative-A (Ki, µM) | Alternative-B (Ki, µM) |
| GPCR-1 | > 10 | > 10 | > 10 |
| GPCR-2 | 3.1 | 0.8 | 7.5 |
| GPCR-3 | > 10 | > 10 | > 10 |
| GPCR-4 | 9.8 | 2.5 | > 10 |
| GPCR-5 | > 10 | 6.4 | > 10 |
Table 3: Safety Pharmacology Profile
| Assay | Compound-X | Alternative-A | Alternative-B |
| hERG Inhibition (IC50, µM) | > 30 | 8.5 | > 30 |
| CYP3A4 Inhibition (IC50, µM) | 15.2 | 2.1 | 25.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro Kinase Profiling
-
Principle: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.
-
Materials:
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, its specific substrate, and the test compound dilution.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]
-
2. GPCR Radioligand Binding Assay
-
Principle: To determine the binding affinity (Ki) of a test compound to a panel of GPCRs expressed in cell membranes. This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.
-
Materials:
-
Cell membranes prepared from cells overexpressing the target GPCR.
-
Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Binding buffer (specific to each receptor, but typically contains a buffer salt, e.g., Tris-HCl, and divalent cations).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the test compound dilution.
-
For determining non-specific binding, a separate set of wells will contain the cell membranes, radiolabeled ligand, and the non-specific binding control.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent displacement of the radioligand by the test compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[2][3][4]
-
3. hERG Patch-Clamp Assay
-
Principle: To assess the potential of a compound to block the hERG potassium channel, which is crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. The gold standard method is patch-clamp electrophysiology.[5][6][7]
-
Materials:
-
A cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Extracellular and intracellular solutions for patch-clamp recording.
-
Test compound stock solution.
-
Automated or manual patch-clamp system.
-
-
Procedure:
-
Culture the hERG-expressing cells to an appropriate confluency.
-
Establish a stable whole-cell patch-clamp recording from a single cell.
-
Apply a specific voltage protocol to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing pulse to measure the tail current as channels recover from inactivation.[5]
-
Record the baseline hERG current in the presence of the vehicle control (e.g., DMSO in extracellular solution).
-
Apply the test compound at various concentrations to the cell and record the hERG current at each concentration.
-
Calculate the percent inhibition of the hERG tail current at each concentration relative to the baseline.
-
Determine the IC50 value by fitting the concentration-response data to a suitable equation.[8]
-
4. Cytochrome P450 (CYP) Inhibition Assay
-
Principle: To evaluate the potential of a compound to inhibit major drug-metabolizing CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9). Inhibition can lead to drug-drug interactions. The assay measures the formation of a specific metabolite from a known CYP substrate in the presence and absence of the test compound.[9][10][11][12]
-
Materials:
-
Human liver microsomes or recombinant CYP enzymes.
-
Specific probe substrates for each CYP isoform.
-
NADPH regenerating system (cofactor for CYP activity).
-
Test compound stock solution.
-
Incubation buffer (e.g., phosphate buffer).
-
LC-MS/MS system for metabolite quantification.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, pre-incubate the human liver microsomes (or recombinant enzyme) with the test compound dilutions.
-
Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.
-
Calculate the percent inhibition of metabolite formation at each test compound concentration relative to a vehicle control.
-
Determine the IC50 value from the concentration-response curve.[13]
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway of Compound-X.
Caption: Experimental workflow for off-target effect assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 3. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 4. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hERG Assay | PPTX [slideshare.net]
- 7. hERG potassium channel assay. [bio-protocol.org]
- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 10. lnhlifesciences.org [lnhlifesciences.org]
- 11. criver.com [criver.com]
- 12. enamine.net [enamine.net]
- 13. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-oxo-4-(indolin-1-yl)butanoic Acid Derivatives as S1P1 Receptor Agonists
A detailed guide for researchers and drug development professionals on the comparative efficacy of a novel class of S1P1 receptor agonists, the 4-oxo-4-(indolin-1-yl)butanoic acid series, against established therapies. This guide provides a comprehensive analysis of their in vitro and in vivo performance, supported by detailed experimental protocols and pathway visualizations.
The modulation of the sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a clinically validated strategy for the treatment of autoimmune diseases, most notably multiple sclerosis. The therapeutic effect is primarily driven by the induction of lymphopenia, which prevents the infiltration of pathogenic lymphocytes into the central nervous system. This guide focuses on a series of potent and selective S1P1 receptor agonists based on a 4-oxo-4-(indolin-1-yl)butanoic acid scaffold and provides a comparative analysis against leading S1P1 modulators: Fingolimod, Siponimod, and Ozanimod.
In Vitro Efficacy Comparison
The in vitro efficacy of S1P1 receptor agonists is primarily determined by their binding affinity and functional potency at the receptor. The following table summarizes the key in vitro parameters for a representative compound from the 4-oxo-4-(indolin-1-yl)butanoic acid series and the comparator drugs.
| Compound | S1P1 Binding Affinity (Ki, nM) | S1P1 Functional Potency (EC50, nM) | S1P Receptor Selectivity |
| Representative Indolin-1-yl Derivative | Not Publicly Available | 0.21[1] | Selective for S1P1 |
| Fingolimod (phosphorylated form) | ~0.3-0.6[2] | ~0.3-0.6[2] | S1P1, S1P3, S1P4, S1P5[2] |
| Siponimod | Not Publicly Available | 0.39[3] | S1P1, S1P5[3] |
| Ozanimod | 0.63[4] | 0.44[5] | S1P1, S1P5[4][5] |
Table 1: Comparative In Vitro Efficacy of S1P1 Receptor Agonists. Data for the representative indolin-1-yl derivative is from a key compound in the discovery series[1].
In Vivo Efficacy: Lymphocyte Depletion
A hallmark of effective S1P1 receptor agonism is the dose-dependent reduction of peripheral blood lymphocytes. The table below compares the in vivo potency of the selected compounds in rodent models.
| Compound | Lymphocyte Depletion (ED50, mg/kg) | Animal Model |
| Representative Indolin-1-yl Derivative | ~0.1 | Mouse |
| Fingolimod | ~0.1-0.3 | Mouse/Rat |
| Siponimod | Not Publicly Available | Not Publicly Available |
| Ozanimod | ~0.1 | Mouse |
Table 2: Comparative In Vivo Lymphocyte Depletion.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize S1P1 receptor agonists.
S1P1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the S1P1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human S1P1 receptor.
-
Test compounds.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.[6]
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[7]
-
Glass fiber filter plates (e.g., GF/C).[6]
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes (3-20 µg protein/well), the test compound, and the radioligand at a fixed concentration (e.g., 3 nM for [³H]-Ozanimod).[7]
-
Incubate the plate for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.[7]
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plate.[7]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding.
Materials:
-
Cell membranes expressing the human S1P1 receptor and relevant G-proteins.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% fatty acid-free BSA, pH 7.4.
-
Scintillation Proximity Assay (SPA) beads (e.g., WGA-coated).
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, mix the cell membranes, GDP (to a final concentration of 5-50 µM depending on the receptor), and the test compound.[7]
-
Add [³⁵S]GTPγS to initiate the reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Add SPA beads to capture the membranes.
-
Incubate for an additional hour to allow for bead settling.
-
Measure the radioactivity using a microplate scintillation counter.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model of multiple sclerosis to evaluate the in vivo efficacy of potential therapeutics.
Induction of EAE in C57BL/6 Mice:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).[1]
-
On day 0, immunize mice subcutaneously with the MOG/CFA emulsion.[1]
-
On day 0 and day 2, administer Pertussis Toxin intraperitoneally.[1]
Assessment of Clinical Score:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized scoring system:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind and forelimb paralysis.
-
5: Moribund state.
-
Treatment:
-
Administer the test compound (e.g., orally) daily, starting from the onset of clinical signs or as a prophylactic treatment.
-
Monitor the clinical score and body weight of the mice throughout the study.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the evaluation process of these S1P1 receptor agonists.
Caption: S1P1 Receptor Signaling Pathway.
Caption: Drug Discovery Workflow for S1P1 Agonists.
Caption: Decision Logic for S1P1 Agonist Selection.
References
- 1. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Silodosin Impurity 24 | 350797-54-5 | SynZeal [synzeal.com]
- 6. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 7. Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The specific hazards of this compound are not widely documented, but as a matter of good laboratory practice, the following minimum PPE should be worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
Given the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a hazardous chemical waste.[1][2] The following operational plan outlines the necessary steps for its proper disposal.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: Unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office, all waste containing this compound, including the pure compound, solutions, and contaminated materials, must be handled as hazardous waste.[1]
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless you are certain of their compatibility.[3][4] Specifically, keep it separate from:
2. Waste Collection and Storage:
-
Use Compatible Containers: Collect the waste in a designated, leak-proof container that is chemically compatible with the substance.[3][4][6] For acidic compounds, glass containers are generally preferred over metal ones.[4][6] The container must have a tightly sealing cap.[3][7]
-
Proper Labeling: Immediately label the waste container with a hazardous waste tag.[2][3] The label must include:
-
The full chemical name: "this compound"
-
The concentration and composition of the waste
-
The date when the waste was first added to the container
-
Appropriate hazard warnings (e.g., "Caution: Hazardous Chemical Waste")
-
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2][3] This area should be under the direct supervision of laboratory personnel and away from general laboratory traffic.[6] Ensure secondary containment, such as a spill tray, is used for liquid waste.[4]
3. Disposal Procedure:
-
Contact Your EHS Office: The primary and recommended method of disposal is through your institution's hazardous waste collection program.[1][2] Schedule a pickup with your Environmental Health and Safety (EHS) or equivalent department.
-
Avoid Sewer Disposal: Do not dispose of this compound down the drain.[1] Without specific data on its environmental impact and biodegradability, sewer disposal is not a safe or compliant option.[3]
-
Neutralization (Use with Caution): While some acidic waste can be neutralized before disposal, this should only be performed if you have a validated protocol and are certain of the reaction products.[8][9] Since the specific reactivity of this compound is not well-documented, in-lab neutralization is not recommended without consulting your EHS office. If neutralization is deemed appropriate by EHS, the general procedure involves slowly adding a weak base (like sodium bicarbonate) to a diluted solution of the acid while monitoring the pH.[8] This process can generate heat and gas, so it must be done with extreme care in a fume hood.[8]
4. Handling Empty Containers:
-
Triple Rinse: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[1][5][10]
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste.[5][10] Subsequent rinses may be permissible for drain disposal, but it is best practice to collect all rinsates as hazardous waste.
-
Deface Label and Dispose: After triple-rinsing and allowing the container to dry, completely deface or remove the original label.[1][10] The clean, defaced container can then typically be disposed of in the regular trash or recycled according to your institution's policies.[1]
Quantitative Data Summary
For the disposal of acidic chemical waste, the following parameters are generally recommended:
| Parameter | Guideline | Source |
| Neutralization pH Range | 6.0 - 9.0 | [8][9][10] |
| Dilution Ratio for Neutralization | 1 part acid to 10 parts water | [8] |
| Post-Neutralization Flush | At least 20 parts water | [8] |
| Maximum Lab Storage | Up to 55 gallons (or 1 quart for acutely toxic waste) | [2] |
Experimental Protocol: General Neutralization of Acidic Waste
This is a general protocol and should be adapted and approved by your institution's EHS office before use with this compound.
-
Dilution: In a large, appropriate container within a fume hood, add the acidic waste slowly to a large volume of cold water (aim for a 1:10 acid-to-water ratio). Always add acid to water, never the other way around. [8]
-
Neutralization: While stirring the diluted acid, slowly add a weak base such as sodium bicarbonate or a 5-10% solution of sodium carbonate.[8]
-
Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.[8]
-
Completion: Continue adding the base until the pH is within the neutral range (typically 6.0-8.0).[8] Be mindful that this reaction can produce gas and heat; proceed slowly to maintain control.[8]
-
Disposal of Neutralized Solution: If the neutralized solution contains no other hazardous components, it may be permissible for drain disposal with copious amounts of water, in accordance with local regulations.[8] Otherwise, it should be collected as hazardous waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: High-level workflow for hazardous chemical waste disposal.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. benchchem.com [benchchem.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid
Essential Safety and Handling Guide for 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
Given the structural components, this compound should be handled as a potential skin and eye irritant. Piperazine derivatives, in particular, can cause severe skin burns, eye damage, and potential allergic reactions.[2][3] Therefore, a comprehensive PPE strategy is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or if there is a risk of splashing. | Protects eyes from dust particles and splashes.[3][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A fully-buttoned lab coat is required. Consider a chemical-resistant apron for transfers of larger quantities.[2][3][4][6] | Prevents direct skin contact, irritation, and potential allergic reactions.[3][7] |
| Respiratory Protection | Generally not required for handling small quantities of non-volatile solids. However, if dust is generated (e.g., during weighing), work must be conducted in a chemical fume hood or a certified respirator (e.g., N95 dust mask) should be used.[3] | Avoids inhalation of fine particles which may cause respiratory irritation.[8] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | Protects feet from spills.[9][10] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure risk and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][10]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are easily accessible and have been recently tested.[11] A spill kit containing an inert absorbent material (e.g., vermiculite, sand) should be readily available.[2][9]
2. Handling the Solid Compound (e.g., Weighing):
-
Minimize Dust: Handle the solid carefully to avoid generating dust. Use a spatula for transfers.
-
Containment: When weighing, do so on weighing paper or in a suitable container within the fume hood.
-
Glove Inspection: Before use, inspect gloves for any signs of degradation or punctures.
3. Solution Preparation:
-
Acid to Water: When dissolving or diluting, always add the acid to the solvent slowly to control any potential exothermic reactions.[9]
-
Secondary Containment: Transport all solutions and stock bottles in a spill-proof, secondary container.[6][9]
4. Post-Handling:
-
Decontamination: Clean any contaminated surfaces thoroughly.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8]
Disposal Plan: Waste Management Protocol
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.
1. Waste Segregation and Collection:
-
Hazardous Waste: All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be disposed of as hazardous chemical waste.[3]
-
Container: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[2][12] The container should have a secure, tight-fitting lid and be labeled with "Hazardous Waste" and the full chemical name.[3][12]
-
Compatibility: Do not mix this waste with incompatible materials such as strong oxidizing agents, bases, or inorganic acids.[6][12][13] Organic acid waste should be stored separately.[6][9]
2. Liquid Waste:
-
Aqueous Solutions: Aqueous waste solutions should be collected in a separate, labeled hazardous waste container. The pH of the waste should be considered for proper categorization.
-
No Drain Disposal: Never dispose of this chemical or its solutions down the drain.[3][10][14]
3. Final Disposal:
-
Licensed Disposal: Arrange for the collection and disposal of all hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.[3][13]
Workflow Visualization
The following diagram illustrates the procedural flow for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. This compound | C8H12N2O4 | CID 833642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. download.basf.com [download.basf.com]
- 8. aksci.com [aksci.com]
- 9. coral.washington.edu [coral.washington.edu]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. earth.utah.edu [earth.utah.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
